Product packaging for Diethyl 2-ethyl-2-phenylmalonate(Cat. No.:CAS No. 76-67-5)

Diethyl 2-ethyl-2-phenylmalonate

Cat. No.: B042046
CAS No.: 76-67-5
M. Wt: 264.32 g/mol
InChI Key: PKRVDBARWFJWEB-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-phenylmalonate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl ethylphenylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B042046 Diethyl 2-ethyl-2-phenylmalonate CAS No. 76-67-5

Properties

IUPAC Name

diethyl 2-ethyl-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVDBARWFJWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058802
Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-67-5
Record name 1,3-Diethyl 2-ethyl-2-phenylpropanedioate
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Record name Diethyl ethylphenylmalonate
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Record name Diethyl ethylphenylmalonate
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Record name Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester
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Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Record name Diethyl ethyl(phenyl)malonate
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Record name DIETHYL ETHYLPHENYLMALONATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Diethyl 2-ethyl-2-phenylmalonate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting barbiturate phenobarbital.[1] This document consolidates essential data for laboratory and developmental applications, including detailed experimental protocols and spectroscopic information, to support research and development in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid with a faint, abnormal odor.[1] It is insoluble in water but soluble in common organic solvents such as ethanol and ether.[1] Its stability and reactivity make it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol [2]
CAS Number 76-67-5[2]
EC Number 200-978-0[2]
Appearance Colorless to light yellow liquid
Density 1.07 g/mL at 25 °C[2]
Boiling Point 185 °C at 15 mmHg[2]
Melting Point -7 °C[3]
Refractive Index (n20/D) 1.491[2]
Solubility Insoluble in water; Soluble in ethanol, ether[1]

Synthesis of this compound

The primary synthetic route to this compound involves the ethylation of its precursor, Diethyl phenylmalonate. This reaction is a standard alkylation of a malonic ester.

Experimental Protocol: Ethylation of Diethyl phenylmalonate

This protocol details the synthesis of this compound from Diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide-ethanol solution

  • Ethyl bromide (Bromoethane)

  • Sulfuric acid (for neutralization)

  • Brine solution

  • Anhydrous ethanol

  • Apparatus for reaction under controlled temperature, distillation, and work-up.

Procedure: [4]

  • Reaction Setup: In a suitable reaction vessel, add a solution of sodium ethoxide in ethanol to Diethyl phenylmalonate.

  • Reaction: Maintain the temperature of the reaction mixture at 50-60°C for 2 hours. During this period, slowly remove the ethanol under normal pressure.

  • Alkylation: Once the ethanol has been removed, cool the reaction mixture and add ethyl bromide dropwise over 2 hours, ensuring the temperature is maintained between 55-65°C.

  • Completion: After the addition of ethyl bromide is complete, continue to heat the mixture at a temperature of 75-100°C for an additional 6 hours.

  • Work-up:

    • Remove any unreacted ethyl bromide by distillation under normal pressure.

    • Neutralize the reaction mixture to a pH of 4-5 by the careful addition of sulfuric acid.

    • Wash the mixture with a brine solution.

  • Purification: The crude this compound can be purified by vacuum distillation, collecting the fraction boiling at approximately 185 °C at 15 mmHg.[2]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up & Purification Diethyl_phenylmalonate Diethyl phenylmalonate Reaction_Vessel Reaction Vessel (50-60°C, 2h) Diethyl_phenylmalonate->Reaction_Vessel Sodium_ethoxide Sodium ethoxide in Ethanol Sodium_ethoxide->Reaction_Vessel Alkylation Alkylation (55-100°C, 8h) Reaction_Vessel->Alkylation Ethyl_bromide Ethyl bromide Ethyl_bromide->Alkylation Crude_Product Crude Product Alkylation->Crude_Product Neutralization Neutralization (Sulfuric Acid) Crude_Product->Neutralization Washing Brine Wash Neutralization->Washing Purification Vacuum Distillation (185°C @ 15 mmHg) Washing->Purification Final_Product Pure Diethyl 2-ethyl-2-phenylmalonate Purification->Final_Product

Synthesis Workflow Diagram

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, ethyl ester, and ethyl group protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAromatic protons (C₆H₅)
~ 4.20q4HMethylene protons of ethyl esters (-OCH₂CH₃)
~ 2.10q2HMethylene protons of the ethyl group (-CH₂CH₃)
~ 1.20t6HMethyl protons of ethyl esters (-OCH₂CH₃)
~ 0.85t3HMethyl protons of the ethyl group (-CH₂CH₃)
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170Carbonyl carbons (-C=O)
~ 138Quaternary aromatic carbon (C-phenyl)
~ 128 - 126Aromatic carbons (-CH)
~ 62Methylene carbons of ethyl esters (-OCH₂)
~ 58Quaternary carbon (C-ethyl, C-phenyl)
~ 25Methylene carbon of the ethyl group (-CH₂)
~ 14Methyl carbons of ethyl esters (-OCH₂CH₃)
~ 9Methyl carbon of the ethyl group (-CH₂CH₃)
Predicted FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumAromatic C-H stretch
~ 2980 - 2850StrongAliphatic C-H stretch
~ 1730Strong, SharpC=O stretch (ester)
~ 1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
~ 1250 - 1000StrongC-O stretch (ester)
~ 750, 700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of diethyl malonate derivatives is sensitive to the substituents. A likely fragmentation pattern for this compound would involve the loss of the ester groups and the ethyl substituent.

Analytical Workflow Diagram

G Analytical Workflow for this compound cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Confirms Molecular Structure Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies Functional Groups Molecular_Weight Molecular_Weight MS->Molecular_Weight Determines Molecular Weight & Fragmentation Purity_Data Purity_Data GC->Purity_Data Quantifies Purity HPLC->Purity_Data

References

In-Depth Structural Analysis of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow liquid at room temperature.[2] It is characterized by its high boiling point and low solubility in water, while being soluble in common organic solvents like ethanol and ether.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₄[4][5]
Molecular Weight 264.32 g/mol [4][5]
CAS Number 76-67-5[4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 185 °C at 15 mmHg[4]
Density 1.07 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.491[4]
Solubility Insoluble in water; Soluble in ethanol, ether[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the ethylation of diethyl phenylmalonate. The precursor, diethyl phenylmalonate, can be synthesized via a Claisen condensation of diethyl oxalate and ethyl phenylacetate, followed by decarbonylation.[6] The subsequent alkylation with an ethyl halide in the presence of a base yields the final product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate

This procedure is adapted from a known method for the arylation of diethyl malonate.[4]

  • Reagents and Equipment:

    • Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]

    • Di-tert-butyl(neopentyl)phosphine [DTBNpP]

    • Sodium hydride (NaH)

    • Toluene

    • Aryl bromide (e.g., bromobenzene)

    • Diethyl malonate

    • Celite

    • Silica gel

    • Standard dry box and glassware

  • Procedure:

    • In a glovebox, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) to a screw-capped vial.

    • Seal the vial and remove it from the glovebox.

    • Add toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) to the vial.

    • Stir the reaction mixture at 70 °C for 24 hours.

    • Monitor the conversion of the aryl bromide by gas chromatography (GC).

    • Upon completion, filter the crude reaction mixture through a plug of Celite.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting concentrate by column chromatography on silica gel to yield diethyl phenylmalonate.

Protocol 2: Synthesis of this compound

This protocol describes the ethylation of diethyl phenylmalonate.

  • Reagents and Equipment:

    • Diethyl phenylmalonate

    • Sodium ethoxide

    • Bromoethane

    • Ethanol

    • Standard reaction glassware with reflux condenser

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl phenylmalonate to the sodium ethoxide solution.

    • Slowly add bromoethane to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling, neutralize the reaction mixture.

    • Perform an aqueous workup to extract the crude product.

    • Purify the crude product by vacuum distillation.

Synthesis Workflow

The logical progression of the synthesis of this compound from diethyl malonate is illustrated in the following diagram.

G Synthesis Workflow of this compound A Diethyl Malonate B Arylation (e.g., with Bromobenzene) A->B Pd(dba)₂, DTBNpP, NaH, Toluene C Diethyl Phenylmalonate B->C D Ethylation (with Bromoethane) C->D Sodium Ethoxide E This compound D->E

Synthesis Workflow

Structural Analysis Data

A comprehensive structural analysis of a molecule relies on data from various techniques, including X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy.

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., CIF files) for this compound could be located. Therefore, a detailed analysis of its solid-state conformation, including precise bond lengths and angles, cannot be provided at this time. Such data, if it were available, would be presented as in Table 2.

Table 2: Representative Crystallographic Data (Data Not Available)

ParameterValue
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Selected Bond Lengths (Å) Not Available
Selected Bond Angles (°) Not Available
Torsion Angles (°) Not Available
Spectroscopic Data

Detailed, experimentally-derived spectroscopic data with full assignments for this compound are not available in the public domain. The following sections outline the expected spectral features based on the known structure of the molecule and data from similar compounds.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene and methyl protons of the two ethyl ester groups, and the methylene and methyl protons of the 2-ethyl group. A hypothetical summary of the expected chemical shifts and multiplicities is provided in Table 3.

Table 3: Predicted ¹H NMR Spectral Data (Data Not Available)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~ 4.2Quartet4H-OCH₂CH₃
~ 2.0Quartet2H-CH₂CH₃ (on malonate)
~ 1.2Triplet6H-OCH₂CH₃
~ 0.8Triplet3H-CH₂CH₃ (on malonate)

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the aromatic carbons, the quaternary carbon of the malonate, and the carbons of the ethyl groups. Table 4 presents a prediction of these signals.

Table 4: Predicted ¹³C NMR Spectral Data (Data Not Available)

Chemical Shift (δ, ppm)Assignment
~ 170C=O (ester)
~ 138Quaternary aromatic carbon
~ 128Aromatic CH
~ 127Aromatic CH
~ 61-OCH₂CH₃
~ 58Quaternary malonate carbon
~ 25-CH₂CH₃ (on malonate)
~ 14-OCH₂CH₃
~ 9-CH₂CH₃ (on malonate)

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations. A summary of expected IR absorptions is given in Table 5.

Table 5: Predicted FT-IR Spectral Data (Data Not Available)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 3000 - 2850MediumAliphatic C-H stretch
~ 1735StrongC=O stretch (ester)
~ 1600, 1495Medium-WeakAromatic C=C stretch
~ 1250 - 1000StrongC-O stretch (ester)

Computational Analysis

A computational analysis of this compound, for instance using Density Functional Theory (DFT), would provide valuable insights into its electronic structure, conformational preferences, and vibrational frequencies. Such studies could predict the optimized molecular geometry, bond lengths, and bond angles, which would be a valuable comparison to experimental data if it were available. At present, no specific computational studies for this molecule have been identified in the literature.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical and synthetic data for this molecule. However, a complete structural characterization is currently hampered by the lack of publicly available experimental crystallographic and detailed spectroscopic data. Further research to obtain single-crystal X-ray diffraction data and high-resolution NMR and IR spectra is necessary for a definitive structural elucidation. Such data would be invaluable for researchers working with this compound, enabling more precise molecular modeling and a deeper understanding of its chemical behavior.

References

Spectroscopic and Synthetic Profile of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethyl 2-ethyl-2-phenylmalonate (CAS No. 76-67-5), a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, physical properties, and the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

A thorough analysis of this compound requires a suite of spectroscopic techniques to confirm its structure and purity. While comprehensive, publicly available peak-annotated spectra for this specific compound are limited, the following tables summarize the expected and reported spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number76-67-5[1][2]
Molecular FormulaC₁₅H₂₀O₄[1][2]
Molecular Weight264.32 g/mol [1][2]
AppearanceColorless to light yellow liquid[3]
Density1.068 - 1.072 g/mL[3]
Boiling Point185 °C at 15 mmHg
Refractive Index (n20/D)1.491

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons (C₆H₅)
~4.2q4HMethylene protons (-OCH₂CH₃)
~2.1q2HMethylene protons (-CH₂CH₃)
~1.2t6HMethyl protons (-OCH₂CH₃)
~0.8t3HMethyl protons (-CH₂CH₃)

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~170Carbonyl carbon (C=O)
~138Quaternary aromatic carbon (C-phenyl)
~128-129Aromatic CH carbons
~61Methylene carbon (-OCH₂)
~58Quaternary malonate carbon
~25Methylene carbon (-CH₂)
~14Methyl carbon (-OCH₂CH₃)
~8Methyl carbon (-CH₂CH₃)

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3060-3030Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1730C=O stretch (ester)
~1450, ~1500Aromatic C=C stretch
~1250-1000C-O stretch (ester)

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment Ion
264[M]⁺ (Molecular Ion)
219[M - OCH₂CH₃]⁺
191[M - COOCH₂CH₃]⁺
163[M - COOCH₂CH₃ - C₂H₄]⁺
117[C₆H₅-C(CH₂CH₃)]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound[5]

This synthesis is a two-step process starting from diethyl phenylmalonate.

Step 1: Formation of the Enolate

  • To a solution of diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.

  • Maintain the temperature at 50-60°C for 2 hours.

  • Slowly remove the ethanol under normal pressure.

Step 2: Alkylation

  • Once the ethanol is removed, add bromoethane dropwise, maintaining the temperature at 55-65°C over 2 hours.

  • After the addition is complete, heat the mixture at 75-100°C for 6 hours.

  • Remove any unreacted bromoethane under normal pressure.

  • Neutralize the mixture with sulfuric acid to a pH of 4-5.

  • Wash the resulting solution with brine to obtain this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy A sample of the purified this compound is dissolved in deuterated chloroform (CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4][5] The IR spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[4]

GC-MS Analysis The volatile compound is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6][7] A diluted sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum is recorded.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Diethyl Phenylmalonate Diethyl Phenylmalonate Enolate Formation Enolate Formation Diethyl Phenylmalonate->Enolate Formation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Bromoethane Bromoethane Bromoethane->Alkylation This compound This compound Alkylation->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: Workflow for the spectroscopic analysis of the compound.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-phenylmalonate, a key intermediate in the production of various pharmaceuticals, notably as a precursor to phenobarbital.[1][2] This document outlines the core chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Core Synthesis Mechanism: Malonic Ester Synthesis

The primary route to this compound is a classic example of the malonic ester synthesis. This method involves the alkylation of a malonic ester at the α-carbon, which is acidic due to its position between two carbonyl groups. In this specific synthesis, diethyl phenylmalonate is first generated and then subsequently ethylated.

The overall transformation can be summarized as the sequential alkylation of diethyl malonate, first with a phenyl group and then with an ethyl group. However, direct phenylation of diethyl malonate can be challenging due to the weaker electrophilicity of aryl halides.[3] Therefore, a common and effective industrial approach involves a Claisen condensation to first synthesize diethyl phenylmalonate.[3][4]

The mechanism involves two key stages:

  • Stage 1: Synthesis of Diethyl Phenylmalonate: This is often achieved through a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[4][5][6] An alternative method involves the reaction of benzyl cyanide with ethanol and sulfuric acid to form ethyl phenylacetate, which then undergoes condensation.

  • Stage 2: Ethylation of Diethyl Phenylmalonate: The diethyl phenylmalonate is then deprotonated at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking an ethyl halide (e.g., bromoethane) in an SN2 reaction to yield the final product, this compound.[7]

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical transformations in the synthesis of this compound, starting from the ethylation of diethyl phenylmalonate.

Synthesis_Mechanism DiethylPhenylmalonate Diethyl Phenylmalonate Enolate Enolate Intermediate (Resonance Stabilized) DiethylPhenylmalonate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Product This compound Enolate->Product SN2 Attack EthylHalide Bromoethane (EtBr) EthylHalide->Product Byproduct Sodium Bromide (NaBr)

Caption: Reaction mechanism for the ethylation of diethyl phenylmalonate.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its precursors.

ParameterValueConditionsSource
Diethyl Phenylmalonate Synthesis
Yield85%Claisen condensation followed by decarbonylation at 100-120°C.[4]
Yield89%Palladium-catalyzed reaction with aryl bromide at 70°C for 24 hours.[4][8]
Ethylation of Diethyl Phenylmalonate
Yield88.86% - 90.92%Reaction with bromoethane and sodium ethoxide, with heating at 75-100°C for 6 hours.[9]
Physical Properties of this compound
Molecular FormulaC₁₅H₂₀O₄[10]
Molecular Weight264.32 g/mol [11]
Density1.07 g/mL at 25°C[11]
Boiling Point185°C at 15 mmHg[1][11]
Refractive Indexn20/D 1.491[11]
AppearanceColorless to light yellow liquid[10]

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures.

Protocol 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation [5][12]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol.

  • Reaction Initiation: Cool the sodium ethoxide solution to 60°C. Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

  • Crystallization: The sodium derivative of diethyl phenyloxobutandioate will crystallize.

  • Isolation of Intermediate: Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid. Separate the oily layer and extract the aqueous layer with ether.

  • Decarbonylation: Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.

  • Purification: Purify the resulting diethyl phenylmalonate by vacuum distillation.

Protocol 2: Synthesis of this compound [9]

  • Deprotonation: To the prepared diethyl phenylmalonate, add a sodium ethoxide-ethanol solution. Control the temperature at 50-60°C for 2 hours while slowly removing ethanol under normal pressure.

  • Alkylation: After the ethanol has been removed, add 360 g of bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.

  • Reaction Completion: Heat the reaction mixture at 75-100°C for 6 hours.

  • Workup: Remove any unreacted bromoethane under normal pressure. Neutralize the mixture with sulfuric acid to a pH of 4-5.

  • Purification: Wash the product with brine to obtain this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Experimental_Workflow Start Start: Phenylacetic Acid Step1 Esterification with Ethanol (H₂SO₄ catalyst, 84-90°C, 12h) Start->Step1 Intermediate1 Diethyl Phenylmalonate Step1->Intermediate1 Step2 Reaction with Sodium Ethoxide (50-60°C, 2h) Intermediate1->Step2 Step3 Alkylation with Bromoethane (55-100°C, 8h total) Step2->Step3 Workup Neutralization (H₂SO₄) & Brine Wash Step3->Workup FinalProduct Final Product: This compound Workup->FinalProduct

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established and scalable process rooted in the principles of malonic ester synthesis. By carefully controlling reaction conditions, high yields of this valuable pharmaceutical intermediate can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5), a key intermediate in the synthesis of various pharmaceuticals, most notably the barbiturate phenobarbital. This document details its chemical structure, physical and chemical properties, synthesis methodologies, and analytical protocols. The information is presented to support laboratory research, process development, and quality control activities within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is a disubstituted diethyl ester of malonic acid. The central alpha-carbon is substituted with both an ethyl group and a phenyl group.

  • Chemical Name: Diethyl 2-ethyl-2-phenylpropanedioate

  • CAS Number: 76-67-5

  • Molecular Formula: C₁₅H₂₀O₄

  • Molecular Weight: 264.32 g/mol

  • Structure:

    • SMILES: CCOC(=O)C(CC)(c1ccccc1)C(=O)OCC

    • InChI: InChI=1S/C15H20O4/c1-4-15(12-9-7-6-8-10-12,13(16)18-5-2)14(17)19-6-3/h6-11H,4-6H2,1-3H3

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid/oil[1]
Melting Point -7 °C[2]
Boiling Point 185 °C at 15 mmHg
Density 1.07 g/mL at 25 °C
Refractive Index (n20/D) 1.491
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, and ethyl acetate.[2]
Flash Point > 110 °C (> 230 °F)[2]

Synthesis Pathway

The primary synthetic route to this compound is a crucial step in the overall synthesis of phenobarbital. The process begins with the formation of diethyl phenylmalonate, which is subsequently alkylated.

G cluster_0 Stage 1: Synthesis of Diethyl Phenylmalonate cluster_1 Stage 2: Ethylation benzyl_cyanide Benzyl Cyanide ethyl_phenylacetate Ethyl Phenylacetate benzyl_cyanide->ethyl_phenylacetate Ethanol, H+ diethyl_phenyloxobutandioate Diethyl phenyloxobutandioate ethyl_phenylacetate->diethyl_phenyloxobutandioate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->diethyl_phenyloxobutandioate naoet Sodium Ethoxide (NaOEt) naoet->diethyl_phenyloxobutandioate diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenyloxobutandioate->diethyl_phenylmalonate Heat (-CO) heat_co Heat (-CO) start_malonate Diethyl Phenylmalonate product This compound start_malonate->product ethyl_bromide Ethyl Bromide ethyl_bromide->product naoet2 Sodium Ethoxide (NaOEt) naoet2->product

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the ethylation of diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide solution in ethanol

  • Ethyl bromide

  • Sulfuric acid (for neutralization)

  • Brine solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add diethyl phenylmalonate and a solution of sodium ethoxide in ethanol.

  • Heat the mixture to 50-60°C and maintain for 2 hours. During this period, slowly distill off the ethanol under atmospheric pressure.

  • Once the ethanol distillation ceases, cool the reaction mixture to 55-65°C.

  • Add ethyl bromide dropwise over a period of 2 hours while maintaining the temperature.

  • After the addition is complete, heat the mixture to 75-100°C and maintain for 6 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture and neutralize with a dilute solution of sulfuric acid to a pH of 4-5.

  • Perform an aqueous workup by washing the mixture with a brine solution.

  • Extract the organic layer with a suitable solvent such as diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions:

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for GC-MS analysis.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

The primary application of this compound is as a direct precursor to phenobarbital. This is achieved through a condensation reaction with urea in the presence of a strong base like sodium ethoxide.[5][6] It also serves as a versatile building block in organic synthesis for the introduction of an ethyl-phenyl-malonate moiety into more complex molecules.[1]

Spectral Data

The structural confirmation of this compound is typically performed using spectroscopic methods.

Spectroscopic DataCharacteristic Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the quartet and triplet of the two ethyl ester groups, the quartet and triplet of the alpha-ethyl group.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the quaternary alpha-carbon, and the carbons of the ethyl groups.
FT-IR (cm⁻¹) Strong C=O stretching vibration for the ester groups (around 1730-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7][8]
Mass Spectrometry (EI) The mass spectrum would show the molecular ion peak (m/z 264) and characteristic fragmentation patterns resulting from the loss of ethoxy groups, ethyl groups, and other fragments.

Conclusion

This compound (CAS 76-67-5) is a vital chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information for its synthesis, analysis, and safe handling, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

Physical properties of Diethyl 2-ethyl-2-phenylmalonate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Diethyl 2-ethyl-2-phenylmalonate, a significant intermediate in organic synthesis, particularly in the pharmaceutical industry. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Additionally, a comprehensive synthesis workflow for the compound is presented.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] Key physicochemical data are summarized in the table below, providing a ready reference for laboratory and developmental applications.

PropertyValueNotes
Melting Point -7 °C
Boiling Point 185 °Cat 15 mmHg
Density 1.07 g/mLat 25 °C
Refractive Index n20/D 1.491
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of this compound, as well as a representative synthesis protocol.

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is adapted for substances that are solid at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage or a cold block

  • Capillary tubes

  • Low-temperature thermometer

  • Dry ice or a suitable cooling bath

Procedure:

  • A small sample of this compound is cooled using a dry ice bath until it solidifies.

  • The solidified sample is introduced into a capillary tube, which is then placed in the melting point apparatus.

  • The temperature of the apparatus is slowly increased at a controlled rate.

  • The temperatures at which the substance begins to melt and completely liquefies are recorded to determine the melting point range.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. As the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded. The literature value for this compound is reported at a reduced pressure (15 mmHg).

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Vacuum pump and manometer

Procedure:

  • A sample of this compound is placed in the distillation flask.

  • The apparatus is assembled for vacuum distillation, and the system is evacuated to the desired pressure (e.g., 15 mmHg).

  • The sample is heated gently using the heating mantle.

  • The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Synthesis of this compound

This compound is synthesized through a multi-step process commencing from phenylacetic acid. The following protocol is a representative example of its preparation.[2]

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Phenylmalonic Acid Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Alkylation A Phenylacetic Acid B Neutralization (15% Sodium Carbonate, T ≤ 45°C) A->B C Reaction with Zinc Cyanide (T = 85-95°C, 6h) B->C D Acidification (Hydrochloric Acid, T ≤ 50°C) C->D E Phenylmalonic Acid D->E F Esterification with Ethanol (Sodium Bisulfate catalyst, T = 84-90°C, 12h) E->F G Work-up (Water separation, Neutralization, Washing) F->G H Diethyl Phenylmalonate G->H I Substitution with Sodium Ethoxide (T = 50-60°C, 2h) H->I J Alkylation with Bromoethane (T = 55-100°C, 8h) I->J K Final Work-up (Neutralization, Washing) J->K L This compound K->L

Synthesis Workflow

Detailed Protocol:

  • Synthesis of Phenylmalonic Acid: Phenylacetic acid is neutralized with a 15% sodium carbonate solution at a temperature maintained at or below 45°C. Subsequently, zinc cyanide is added, and the mixture is heated to 85-95°C for 6 hours. After cooling, the mixture is acidified with hydrochloric acid to yield phenylmalonic acid.[2]

  • Esterification to Diethyl Phenylmalonate: The obtained phenylmalonic acid is esterified with ethanol using sodium bisulfate as a catalyst at 84-90°C for 12 hours. A standard work-up procedure involving water separation, neutralization, and washing yields diethyl phenylmalonate.[2]

  • Alkylation to this compound: Diethyl phenylmalonate undergoes a substitution reaction with a sodium ethoxide solution at 50-60°C. This is followed by an alkylation reaction with bromoethane at a temperature range of 55-100°C. A final work-up including neutralization and washing affords the final product, this compound.[2]

References

Solubility Profile of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 2-ethyl-2-phenylmalonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility profile. Furthermore, a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility in various organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, process chemistry, and formulation science, enabling informed solvent selection and facilitating further research into this compound.

Introduction

This compound (CAS No. 76-67-5) is a disubstituted malonic ester with significant applications in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to phenobarbital and other barbiturates. Its chemical structure, characterized by a phenyl group and two ethyl ester moieties, imparts a specific polarity that dictates its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This guide addresses the current knowledge gap by consolidating available qualitative data and providing a robust methodology for its quantitative determination.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial in understanding its solubility behavior.

PropertyValue
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Colorless to light yellow liquid
Density 1.07 g/mL at 25 °C
Boiling Point 185 °C at 15 mmHg
Melting Point -7 °C

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature. However, qualitative assessments have been reported and are summarized below.

Qualitative Solubility Data

The solubility of this compound is dictated by the principle of "like dissolves like." Its structure, containing both a nonpolar phenyl ring and polar ester groups, results in good solubility in many common organic solvents and practical insolubility in water.

SolventSolvent TypeQualitative Solubility
WaterPolar ProticInsoluble[1]
EthanolPolar ProticSoluble[1]
Diethyl EtherNonpolarSoluble[1]
ChloroformNonpolarSlightly Soluble[2]
Ethyl AcetatePolar AproticSlightly Soluble[2]
MethanolPolar ProticSlightly Soluble[2]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol based on the isothermal shake-flask method followed by gravimetric analysis is provided. This method is considered a reliable and widely used technique for solubility measurement.

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration prep->equil Agitation at constant T sep Phase Separation equil->sep Centrifugation & Filtration quant Quantification sep->quant Evaporation of Solvent calc Calculation of Solubility quant->calc Mass Determination

A flowchart of the solubility determination process.
Step-by-Step Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point at the operating pressure should be chosen, e.g., 60-80 °C under vacuum).

    • Dry the sample to a constant weight.

    • Allow the vial to cool to room temperature in a desiccator before re-weighing.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

    • Where:

      • Mass of dried solute = (Mass of vial + dried solute) - (Mass of empty vial)

      • Volume of aliquot is the volume of the supernatant taken for analysis.

Logical Relationship for Solvent Selection

The choice of an appropriate solvent for a given application involving this compound depends on the desired outcome. The following diagram illustrates the logical relationship for solvent selection based on solubility.

solvent_selection Logical Framework for Solvent Selection start Define Application reaction Chemical Synthesis (Reaction Medium) start->reaction purification Purification (Crystallization/Extraction) start->purification formulation Product Formulation start->formulation high_sol High Solubility Required reaction->high_sol low_sol Low/Differential Solubility Required purification->low_sol formulation->high_sol solvent_choice_high Select Solvents like Ethanol, Diethyl Ether high_sol->solvent_choice_high solvent_choice_low Select Solvents like Water (for precipitation) or explore solvent/anti-solvent systems low_sol->solvent_choice_low

Solvent selection logic based on application.

Conclusion

While quantitative solubility data for this compound remains to be systematically determined and published, this guide provides a consolidated view of its qualitative solubility and a detailed experimental protocol for its quantitative measurement. The provided methodologies and logical frameworks are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby facilitating the advancement of research and development involving this important pharmaceutical intermediate. The generation of precise solubility data through the application of the described protocol will be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Key Reactive Sites of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-phenylmalonate is a pivotal molecule in synthetic organic chemistry, most notably serving as a key precursor in the synthesis of phenobarbital and other barbiturate derivatives. Understanding its chemical reactivity is crucial for optimizing existing synthetic routes and exploring novel applications in drug development and materials science. This technical guide provides a comprehensive analysis of the principal reactive sites of the this compound molecule. It delves into the reactivity of the ester functionalities, the aromatic phenyl ring, the quaternary alpha-carbon, and the ethyl substituent. This document summarizes available quantitative data, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

This compound, a disubstituted malonic ester, possesses a unique combination of functional groups that contribute to its diverse reactivity. The molecule's structure, featuring two ester groups, a phenyl ring, and an ethyl group all attached to a central quaternary carbon, presents multiple sites for chemical modification. This guide will systematically explore the reactivity at each of these sites, providing a foundational understanding for researchers engaged in the synthesis and modification of this important chemical intermediate.

Key Reactive Sites

The primary reactive sites of this compound can be categorized as follows:

  • The Ester Groups: Susceptible to nucleophilic acyl substitution, primarily hydrolysis.

  • The Phenyl Group: Can undergo electrophilic aromatic substitution.

  • The Quaternary α-Carbon: While lacking an acidic proton, it is the site of the crucial condensation reaction with urea.

  • The Ethyl Group: The benzylic protons on the ethyl group are susceptible to radical reactions and oxidation.

The following sections will provide a detailed analysis of the reactions occurring at each of these sites.

Reactivity of the Ester Groups: Hydrolysis

The two diethyl ester groups are prominent reactive sites susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid, 2-ethyl-2-phenylmalonic acid, which can subsequently undergo decarboxylation.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, such as treatment with aqueous sodium hydroxide or potassium hydroxide, the ester groups are hydrolyzed via a nucleophilic acyl substitution mechanism. The reaction is typically irreversible due to the formation of the carboxylate salt.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ester groups can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is reversible and is often driven to completion by using a large excess of water. Vigorous hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, with a mixture of aqueous hydrobromic acid and acetic acid at reflux resulted in both hydrolysis and decarboxylation to yield 2-(perfluorophenyl)acetic acid in good yield[1].

Enzymatic Hydrolysis

In a biological context, ester groups can be hydrolyzed by esterases. For instance, a structurally related microsomal triglyceride transfer protein (MTP) inhibitor containing a diethyl 2-phenylmalonate motif undergoes rapid hydrolysis of its ester linkage by liver-specific carboxylesterases[2]. This metabolic pathway can be a key factor in the pharmacokinetic profile of drugs containing this moiety.

Table 1: Summary of Hydrolysis Reactions of Malonic Esters

Reaction TypeReagents and ConditionsProduct(s)Notes
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heat2-ethyl-2-phenylmalonic acid saltIrreversible due to carboxylate formation.
Acid-Catalyzed HydrolysisDilute H2SO4 or HCl, heat2-ethyl-2-phenylmalonic acid, ethanolReversible reaction.
Vigorous Acid HydrolysisHBr/AcOH, reflux2-ethyl-2-phenylacetic acidHydrolysis followed by decarboxylation.[1]
Enzymatic HydrolysisCarboxylesterases (in vivo/in vitro)2-ethyl-2-phenylmalonic acid monoester or diacidImportant metabolic pathway.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Diethyl Malonate Derivative

This protocol is adapted from a procedure for the hydrolysis of diethyl phenylmalonate and should be optimized for this compound.

Materials:

  • This compound

  • 10% aqueous Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • A mixture of this compound (1 equivalent) and 10% aqueous hydrochloric acid (10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-ethyl-2-phenylmalonic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Reactivity of the Phenyl Group: Electrophilic Aromatic Substitution

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a class of reactions fundamental to the functionalization of aromatic rings. The substituent already present on the ring, in this case, the -C(COOEt)2Et group, directs the position of the incoming electrophile.

Directing Effects of the Alkyl Malonate Substituent

The quaternary carbon attached to the phenyl ring is an alkyl group, which is generally considered to be an ortho-, para-directing and activating group in electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the arenium ion intermediate formed during the reaction, particularly when the electrophile adds to the ortho or para positions.

Metabolic Hydroxylation

A key example of electrophilic aromatic substitution on a related structure is the metabolism of phenobarbital. In vivo, phenobarbital undergoes aromatic hydroxylation, primarily at the para-position of the phenyl ring, catalyzed by cytochrome P450 enzymes. This suggests that the phenyl ring of this compound is a likely site for metabolic oxidation in a biological system.

Common Electrophilic Aromatic Substitution Reactions

While specific examples for this compound are not abundant in the literature, it is expected to undergo standard EAS reactions such as:

  • Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often with a Lewis acid catalyst.

  • Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

  • Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst.

Diagram 1: Electrophilic Aromatic Substitution Pathway

EAS_Pathway Molecule This compound Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Molecule->Arenium_Ion Attack by π-system Electrophile Electrophile (E+) Electrophile->Arenium_Ion Product Substituted Product (ortho- and para- isomers favored) Arenium_Ion->Product -H+

Caption: General mechanism for electrophilic aromatic substitution on the phenyl ring.

Reactivity of the Quaternary α-Carbon: Condensation Reactions

The central quaternary carbon atom is electron-rich and is the key site for the synthesis of barbiturates through condensation with urea. Although it lacks an acidic proton for enolate formation, the carbonyl groups of the esters render this position susceptible to nucleophilic attack after the initial reaction of urea with a strong base.

Synthesis of Phenobarbital

The most significant reaction involving this site is the condensation with urea in the presence of a strong base like sodium ethoxide to form the barbiturate ring of phenobarbital.

Diagram 2: Synthesis of Phenobarbital

Phenobarbital_Synthesis Malonate This compound Intermediate Intermediate Malonate->Intermediate Urea Urea Urea->Intermediate Base Sodium Ethoxide (Base) Base->Urea Deprotonation Phenobarbital Phenobarbital Intermediate->Phenobarbital Cyclization & Elimination

Caption: Condensation of this compound with urea to form phenobarbital.

Experimental Protocol: Synthesis of Phenobarbital

This protocol is a generalized procedure and requires appropriate safety precautions for handling sodium metal and flammable solvents.

Materials:

  • This compound

  • Urea (dried)

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add this compound (1 equivalent).

  • Add dry urea (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. A precipitate of the sodium salt of phenobarbital may form.

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is dissolved in warm water and then acidified with hydrochloric acid to precipitate phenobarbital.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.

Reactivity of the Ethyl Group

The ethyl group attached to the quaternary carbon also presents sites for chemical reactions, particularly at the benzylic position (the -CH2- group adjacent to the quaternary carbon).

Oxidation

Alkyl side chains on aromatic rings can be oxidized under strong oxidizing conditions (e.g., KMnO4, Na2Cr2O7) to carboxylic acids.[3][4][5][6] This reaction typically requires the presence of at least one benzylic hydrogen. In the case of the ethyl group in this compound, the methylene (-CH2-) hydrogens are benzylic to the phenyl ring in a broader sense and could be susceptible to oxidation, potentially leading to a carboxylic acid functionality.

Free Radical Halogenation

The benzylic hydrogens of the ethyl group are particularly susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.[7] This is due to the resonance stabilization of the resulting benzylic radical. This reaction would introduce a halogen atom onto the methylene group of the ethyl substituent, providing a handle for further functionalization.

Diagram 3: Reactivity of the Ethyl Group

Ethyl_Reactivity Start This compound Oxidized_Product Oxidized Product (e.g., Carboxylic Acid) Start->Oxidized_Product Oxidation Halogenated_Product Halogenated Product (at benzylic position of ethyl group) Start->Halogenated_Product Halogenation Oxidation Oxidation (e.g., KMnO4) Halogenation Free Radical Halogenation (e.g., NBS)

References

An In-depth Technical Guide to Diethyl 2-ethyl-2-phenylmalonate: Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-phenylmalonate is a disubstituted derivative of diethyl malonate that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, comprising a phenyl group and an ethyl group attached to the alpha-carbon of the malonic ester, make it a valuable building block for creating complex molecules with specific stereochemistry and biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the context of drug development, particularly as a precursor to phenobarbital.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The following tables summarize both the experimentally determined and theoretically predicted properties of this compound.

Experimental Properties
PropertyValueReference
CAS Number 76-67-5[1]
Molecular Formula C₁₅H₂₀O₄[1][2]
Molecular Weight 264.32 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.07 g/mL at 25 °C
Boiling Point 185 °C at 15 mmHg
Melting Point -7 °C
Refractive Index n20/D 1.491
Theoretical Properties

Due to a lack of comprehensive experimental data for certain properties, computational models provide valuable estimations. These predicted values can guide experimental design and offer insights into the molecule's behavior.

PropertyPredicted ValueMethod/Software
pKa ~13 (of the alpha-proton in the parent diethyl phenylmalonate)Based on typical pKa values for malonic esters
LogP 3.5 ± 0.5Various online prediction tools

Spectral Data

Predicted Spectral Data

Based on the structure of this compound, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A triplet signal for the methyl protons of the two ethoxy groups.

    • A quartet signal for the methylene protons of the two ethoxy groups.

    • A multiplet for the aromatic protons of the phenyl group.

    • A quartet for the methylene protons of the 2-ethyl group.

    • A triplet for the methyl protons of the 2-ethyl group.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the ester groups.

    • Signals for the carbons of the phenyl ring.

    • A signal for the quaternary alpha-carbon.

    • Signals for the carbons of the two ethoxy groups.

    • Signals for the carbons of the 2-ethyl group.

  • IR Spectroscopy:

    • Strong C=O stretching vibrations for the ester groups (typically around 1730-1750 cm⁻¹).

    • C-O stretching vibrations.

    • Aromatic C-H and C=C stretching vibrations.

    • Aliphatic C-H stretching vibrations.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of 264.32.

    • Fragmentation patterns characteristic of esters, including the loss of ethoxy and carboethoxy groups.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the alkylation of diethyl phenylmalonate. The following section provides a detailed protocol for this synthesis.

Synthesis of this compound via Alkylation of Diethyl Phenylmalonate

This procedure involves the deprotonation of diethyl phenylmalonate to form a carbanion, which then acts as a nucleophile to attack an ethyl halide.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl bromide (or ethyl iodide)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl phenylmalonate is then added dropwise to the stirred solution at room temperature. The formation of the sodium salt of the enolate may result in the formation of a precipitate.

  • Alkylation: Ethyl bromide is added slowly to the reaction mixture. The reaction is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with a dilute solution of hydrochloric acid and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its end-product, phenobarbital, has well-documented biological activity. Understanding the mechanism of action of phenobarbital provides a crucial context for the importance of its precursor.

Phenobarbital is a long-acting barbiturate that functions as a positive allosteric modulator of the GABA-A receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Phenobarbital enhances the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor, prolonging the duration of the chloride channel opening. This potentiation of GABAergic inhibition is the primary mechanism behind its sedative, hypnotic, and anticonvulsant properties.

Although there is no direct evidence of this compound itself interacting with the GABA-A receptor, its role as a direct precursor to a potent modulator of this pathway highlights its significance in the development of drugs targeting the central nervous system.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Diethyl Phenylmalonate (Precursor) cluster_1 Synthesis of this compound Benzyl_Cyanide Benzyl Cyanide Ethyl_Phenylacetate Ethyl Phenylacetate Benzyl_Cyanide->Ethyl_Phenylacetate Ethanol, H+ Diethyl_Phenylmalonate_precursor Diethyl Phenylmalonate Ethyl_Phenylacetate->Diethyl_Phenylmalonate_precursor Diethyl Oxalate, NaOEt, then heat Diethyl_Phenylmalonate Diethyl Phenylmalonate Enolate_Formation Enolate Formation Diethyl_Phenylmalonate->Enolate_Formation Sodium Ethoxide Alkylation Alkylation Enolate_Formation->Alkylation Ethyl Bromide DEEPM This compound Alkylation->DEEPM

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Downstream Product (Phenobarbital)

Phenobarbital_Signaling_Pathway cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Prolonged Channel Opening Phenobarbital Phenobarbital Phenobarbital->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

References

Methodological & Application

Synthesis of Phenobarbital from Diethyl 2-ethyl-2-phenylmalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Introduction

Phenobarbital is a long-acting barbiturate that has been widely used as a sedative and anticonvulsant.[1] Its synthesis is a classic example of the barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with urea.[1][2] This application note details the synthesis of phenobarbital via the cyclocondensation reaction of this compound with urea in the presence of a strong base, typically sodium methoxide.[3][4] This reaction forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure of phenobarbital.

Reaction Pathway

The synthesis of phenobarbital from this compound is a one-pot condensation and cyclization reaction. The process is initiated by a strong base, which facilitates the reaction between the malonic ester and urea to form the heterocyclic barbiturate ring.

phenobarbital_synthesis Figure 1: Synthesis of Phenobarbital reactant1 This compound intermediate Sodium Salt of Phenobarbital (Intermediate) reactant1->intermediate + Urea reactant2 Urea reactant2->intermediate reagent Sodium Methoxide (Base) reagent->intermediate Reaction Medium product Phenobarbital intermediate->product Workup workup Acidification (e.g., HCl) workup->product

Caption: Chemical reaction pathway for the synthesis of phenobarbital.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of phenobarbital.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₅H₂₀O₄264.32-135-146 (at 4.5-6.0 mmHg)[5]
UreaCH₄N₂O60.06133-135Decomposes
PhenobarbitalC₁₂H₁₂N₂O₃232.24174-178-

Experimental Protocols

This section provides a detailed methodology for the synthesis of phenobarbital from this compound.

Materials and Reagents
  • This compound

  • Urea (dry)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper

  • Ice bath

Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol.

  • Addition of Urea: To the stirred sodium methoxide solution, add dry urea.[5] Continue stirring until the urea is completely dissolved.

  • Addition of this compound: Slowly add this compound to the urea-methoxide mixture through the dropping funnel over a period of 30 minutes.[3][5]

  • Reaction: Heat the reaction mixture to reflux and maintain reflux for 7-8 hours.[6] A solid precipitate, the sodium salt of phenobarbital, should form during this time.

  • Solvent Removal: After the reaction is complete, distill off the excess methanol.[6]

  • Workup and Precipitation: To the residue, add warm water (approximately 50°C) to dissolve the solid.[6] While stirring vigorously, acidify the solution with concentrated hydrochloric acid until the pH is acidic.[5][6] Phenobarbital will precipitate out of the solution.

  • Isolation of Crude Product: Cool the mixture in an ice bath to maximize the precipitation of phenobarbital.[6] Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.

Purification
  • Recrystallization: Purify the crude phenobarbital by recrystallization from a suitable solvent, such as ethanol.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or vacuum oven.

Application Notes

  • The order of addition of reagents can influence the reaction yield. Studies have shown that adding urea to the sodium methoxide solution before the addition of this compound can result in a higher yield.[3][7]

  • It is crucial to use anhydrous (dry) reagents and solvents, as the presence of water can lead to the hydrolysis of the ester and the base, reducing the yield of the desired product.

  • The final product can be characterized using various analytical techniques. Thin-layer chromatography (TLC) can be used to assess the purity of the product. The structure and identity of the synthesized phenobarbital can be confirmed by infrared (IR) spectroscopy and by determining its melting point, which should be consistent with the literature value.[3][7] A reported yield for a similar method is 17.45%.[3][7]

References

Application Notes and Protocols: Diethyl 2-Ethyl-2-Phenylmalonate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-ethyl-2-phenylmalonate, a key intermediate in the production of several active pharmaceutical ingredients (APIs). This document details the synthetic pathways for notable drugs derived from this precursor, provides detailed experimental protocols, and summarizes relevant quantitative data.

Introduction: The Versatility of this compound

This compound is a disubstituted malonic ester that serves as a critical building block in the synthesis of various pharmaceuticals, most notably barbiturates and their derivatives.[1] Its chemical structure allows for cyclization reactions with urea and related compounds to form heterocyclic ring systems that are central to the pharmacological activity of these drugs. The classical synthesis of phenobarbital, a widely used anticonvulsant, prominently features this intermediate.[2] Furthermore, it is a precursor in the synthesis of primidone, another significant anticonvulsant medication.[3][4]

Pharmaceutical Synthesis Applications

Synthesis of Phenobarbital (5-ethyl-5-phenylbarbituric acid)

Phenobarbital is a long-acting barbiturate with a history of use in the treatment of epilepsy.[2] The most common synthetic route involves the condensation of this compound with urea.[2][5]

Logical Workflow for Phenobarbital Synthesis:

cluster_0 Preparation of Precursor cluster_1 Final Synthesis Diethyl Phenylmalonate Diethyl Phenylmalonate Alkylation Alkylation Diethyl Phenylmalonate->Alkylation Ethyl Bromide, NaOEt This compound This compound Alkylation->this compound Condensation with Urea Condensation with Urea This compound->Condensation with Urea Urea, NaOEt Phenobarbital Phenobarbital Condensation with Urea->Phenobarbital

Caption: Overall workflow for phenobarbital synthesis.

Chemical Synthesis Pathway:

The synthesis of phenobarbital from this compound is a cyclocondensation reaction.

DEEPM This compound Phenobarbital Phenobarbital DEEPM->Phenobarbital + Urea (NaOEt) Urea Urea Start This compound Step1 Condensation with Thiourea Start->Step1 Intermediate 5-Phenyl-5-ethyl-2-thiobarbituric acid Step1->Intermediate Step2 Desulfurization Intermediate->Step2 End Primidone Step2->End DEEPM This compound Thiobarbiturate 5-Phenyl-5-ethyl-2-thiobarbituric acid DEEPM->Thiobarbiturate + Thiourea (NaOCH3) Thiourea Thiourea Primidone Primidone Thiobarbiturate->Primidone Desulfurization (e.g., Raney Nickel)

References

Application Notes and Protocols for the Alkylation of Di diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phenylmalonate is a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry for the production of barbiturates like phenobarbital.[1][2] Its alkylation at the α-carbon is a key reaction for introducing further functionalization. This process involves the deprotonation of the active methylene group by a strong base to form a carbanion, which then acts as a nucleophile to attack an alkyl halide.[1] This document provides a detailed experimental protocol for the alkylation of diethyl phenylmalonate, specifically with bromoethane, and is intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The alkylation of diethyl phenylmalonate proceeds through a two-step mechanism:

  • Deprotonation: A strong base, such as sodium ethoxide, abstracts the acidic α-proton from diethyl phenylmalonate, forming a resonance-stabilized enolate.[1][3]

  • Nucleophilic Substitution: The resulting enolate anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., bromoethane) in an S(_N)2 reaction, leading to the formation of the C-alkylated product.[1]

Experimental Protocol: Alkylation of Diethyl Phenylmalonate with Bromoethane

This protocol is based on a method described for the synthesis of diethyl phenylethylmalonate.[4]

Materials

  • Diethyl phenylmalonate

  • Sodium ethoxide-ethanol solution

  • Bromoethane

  • Sulfuric acid (dilute)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Dry ethanol

  • Dry ether

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

  • Deprotonation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl phenylmalonate.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the sodium ethoxide-ethanol solution to the flask.

    • Heat the mixture to 50-60°C and maintain this temperature for 2 hours with continuous stirring.[4]

    • Slowly remove the ethanol by distillation under normal pressure until no more distillate is collected.[4]

  • Alkylation:

    • Cool the reaction mixture slightly.

    • Slowly add bromoethane dropwise to the reaction mixture over 2 hours, maintaining the temperature between 55-65°C.[4]

    • After the addition is complete, raise the temperature to 75-100°C and continue stirring for 6 hours.[4]

  • Workup and Purification:

    • Remove any unreacted bromoethane by distillation under normal pressure.[4]

    • Cool the reaction mixture to room temperature and neutralize it by adding dilute sulfuric acid until the pH reaches 4-5.[4]

    • Transfer the mixture to a separatory funnel and wash with a saturated brine solution.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to obtain the crude diethyl phenylethylmalonate.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[5]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Bromoethane is a volatile and flammable alkylating agent. Avoid inhalation and contact with skin.

  • Use anhydrous conditions as the presence of water can lead to hydrolysis of the ester groups.[3]

Data Presentation

The following table summarizes the quantitative data for the alkylation of diethyl phenylmalonate with bromoethane as adapted from the described method.[4]

ParameterValue
Reactants
Diethyl Phenylmalonate1 equivalent
Sodium EthoxideStoichiometric amount
Bromoethane360g (for a specific scale)[4]
Reaction Conditions
Deprotonation Temperature50-60°C[4]
Deprotonation Time2 hours[4]
Alkylation Temperature (addition)55-65°C[4]
Alkylation Temperature (reaction)75-100°C[4]
Alkylation Time6 hours[4]
Workup
Neutralization pH4-5[4]

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Alkylation of Diethyl Phenylmalonate start Start deprotonation Deprotonation: Add Sodium Ethoxide-Ethanol Solution Heat at 50-60°C for 2h start->deprotonation distillation1 Remove Ethanol by Distillation deprotonation->distillation1 alkylation Alkylation: Add Bromoethane dropwise (55-65°C, 2h) Heat at 75-100°C for 6h distillation1->alkylation distillation2 Remove excess Bromoethane alkylation->distillation2 workup Workup: Neutralize with H₂SO₄ (pH 4-5) Wash with Brine distillation2->workup extraction Extraction & Drying: Separate Organic Layer Dry over Na₂SO₄ workup->extraction purification Purification: Filter and Concentrate (Vacuum Distillation or Chromatography) extraction->purification end End Product: Diethyl Phenylethylmalonate purification->end

Caption: Workflow for the alkylation of diethyl phenylmalonate.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Reaction Mechanism for Alkylation reactant Diethyl Phenylmalonate enolate Enolate Intermediate reactant->enolate Deprotonation base Sodium Ethoxide (Base) base->enolate product Diethyl Phenylethylmalonate enolate->product Nucleophilic Attack alkyl_halide Bromoethane (Alkylating Agent) alkyl_halide->product byproduct Sodium Bromide

Caption: Mechanism of diethyl phenylmalonate alkylation.

References

Application Notes and Protocols: Diethyl 2-ethyl-2-phenylmalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-ethyl-2-phenylmalonate is a versatile diester compound widely utilized as a key intermediate in organic synthesis. Its unique structural features, possessing a quaternary carbon substituted with both a phenyl and an ethyl group, make it a valuable building block for the synthesis of a variety of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its pivotal role in the synthesis of pharmaceutical compounds, particularly barbiturates like phenobarbital.[1][2]

Synthesis of Barbiturates: The Phenobarbital Pathway

The most prominent application of this compound is in the synthesis of phenobarbital (5-ethyl-5-phenylbarbituric acid), a long-acting barbiturate with sedative and anticonvulsant properties.[2][3] The synthesis involves the condensation of the disubstituted malonic ester with urea in the presence of a strong base.[2][4][5]

Logical Workflow for Phenobarbital Synthesis:

The synthesis of phenobarbital from this compound is a cyclocondensation reaction. The general workflow involves the reaction of the diester with urea in the presence of a base like sodium ethoxide or sodium methoxide to form the barbiturate ring system.[4][6]

G A This compound D Condensation Reaction (Reflux) A->D B Urea B->D C Sodium Ethoxide/Methoxide Solution C->D E Formation of Sodium Salt of Phenobarbital D->E F Acidification (e.g., with HCl) E->F G Precipitation of Phenobarbital F->G H Purification (Recrystallization) G->H I Pure Phenobarbital H->I

Caption: Overall workflow for phenobarbital synthesis.

Chemical Reaction Pathway:

The chemical transformation involves the formation of a heterocyclic ring through the reaction of the malonic ester with urea.

G cluster_reactants Reactants cluster_reagents Reagents A This compound D Phenobarbital A->D + B Urea B->D C Sodium Ethoxide (NaOEt) C->D Reflux

Caption: Chemical reaction for phenobarbital synthesis.

Experimental Protocol: Synthesis of Phenobarbital from this compound

This protocol details the cyclocondensation reaction with urea to yield phenobarbital.[2][4]

Materials:

  • This compound

  • Urea (dry)

  • Sodium methoxide or sodium ethoxide

  • Absolute methanol or ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Apparatus:

  • Round-bottom flask with a stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for distillation

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of sodium methoxide in absolute methanol (or sodium ethoxide in absolute ethanol).

  • Addition of Reactants: To the base solution, add dry urea and stir until dissolved. Subsequently, slowly add this compound to the mixture.[2][7] An effective method suggests adding the dry urea to the sodium methoxide solution first, followed by the slow addition of the this compound.[4]

  • Condensation Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours with constant stirring. In some procedures, ethanol is slowly distilled off over approximately six hours to drive the reaction to completion.[4] A solid precipitate, the sodium salt of phenobarbital, should form.[6]

  • Work-up and Isolation: After the reaction is complete, distill off the excess methanol or ethanol.[6] To the residue, add warm water (approximately 50°C) to dissolve the solid.[6]

  • Acidification: While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.[6]

  • Purification: Cool the mixture in an ice bath to maximize precipitation.[6] Collect the crude product by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[2]

Quantitative Data Summary:

The yield of phenobarbital can be influenced by the order of reagent addition.

Method CategoryDescriptionReported Yield (%)
Category 1This compound added to sodium methoxide, then urea added.Lower Yield
Category 2Urea added to sodium methoxide, then this compound added.17.45[7]

Precursor Synthesis: Alkylation of Diethyl Phenylmalonate

This compound is itself synthesized from diethyl phenylmalonate through an alkylation reaction. This step is crucial for introducing the ethyl group at the α-carbon position.[6]

Experimental Protocol: Ethylation of Diethyl Phenylmalonate

This protocol describes the introduction of an ethyl group to diethyl phenylmalonate.[6]

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide-ethanol solution

  • Ethyl bromide

  • Sulfuric acid (for neutralization)

  • Brine solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Apparatus:

  • Reaction vessel with a stirrer and dropping funnel

  • Heating mantle

Procedure:

  • To a reaction vessel containing diethyl phenylmalonate, add a sodium ethoxide-ethanol solution.

  • Maintain the temperature at 50-60°C for 2 hours. During this time, slowly remove ethanol under normal pressure.

  • Once the ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, while maintaining the reaction temperature at 55-65°C.[8]

  • After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.[6]

Alkylation Reaction Workflow:

G A Diethyl Phenylmalonate C Deprotonation A->C B Sodium Ethoxide in Ethanol B->C E Alkylation (SN2) C->E D Ethyl Bromide D->E F Work-up and Purification E->F G This compound F->G

Caption: Workflow for the ethylation of diethyl phenylmalonate.

Other Applications

While the synthesis of pharmaceuticals is a primary application, this compound is also utilized in other areas of organic synthesis and industry.[1]

  • Organic Synthesis: It serves as a building block for the creation of complex molecules and new compounds with unique properties.[1]

  • Flavor and Fragrance Industry: The compound is used in the formulation of flavors and fragrances.[1]

  • Polymer Production: It can be involved in the production of specialty polymers.[1]

  • Agrochemicals: It is explored for use in developing agrochemicals, such as pesticides and herbicides.[1]

Hydrolysis and Decarboxylation

This compound can undergo hydrolysis followed by decarboxylation to yield 2-phenylbutanoic acid. This reaction is a standard transformation for malonic esters.

Reaction Scheme:

  • Base-catalyzed Hydrolysis (Saponification): The two ester groups are hydrolyzed to carboxylate groups in the presence of a base (e.g., NaOH), followed by acidification to give 2-ethyl-2-phenylmalonic acid.[9][10]

  • Decarboxylation: Upon heating, the resulting malonic acid derivative loses a molecule of carbon dioxide to form the final carboxylic acid product.[11][12]

G A This compound C 2-ethyl-2-phenylmalonic acid A->C Hydrolysis B 1. NaOH, H2O, Heat 2. H3O+ E 2-phenylbutanoic acid C->E Decarboxylation D Heat (-CO2)

Caption: Hydrolysis and decarboxylation of this compound.

This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry as a direct precursor to phenobarbital and other barbiturate analogs. The detailed protocols provided herein offer a comprehensive guide for its use in these critical synthetic transformations. Furthermore, its utility extends to the synthesis of other complex molecules, highlighting its importance for researchers and professionals in drug development and chemical synthesis.

References

The Pivotal Role of Diethyl 2-ethyl-2-phenylmalonate in Barbiturate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of diethyl 2-ethyl-2-phenylmalonate in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. A prominent example, phenobarbital, has long been a key therapeutic agent for epilepsy.[1] The core of this synthetic route lies in the condensation reaction between a disubstituted malonic ester, such as this compound, and urea.[2][3] This reaction, known as the barbiturate synthesis, leads to the formation of the characteristic heterocyclic ring structure of these compounds.

Core Synthesis Pathway

The classical synthesis of barbiturates from this compound involves a cyclocondensation reaction with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[4][5] The base deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of the this compound in a stepwise condensation, ultimately leading to the formation of the barbiturate ring with the elimination of two molecules of ethanol.[5]

The overall chemical transformation is a well-established method in medicinal chemistry for producing 5,5-disubstituted barbituric acids.[6][7] The substituents at the 5-position of the barbituric acid ring, in this case, an ethyl and a phenyl group, are critical in determining the pharmacological properties of the resulting barbiturate, such as its duration of action and therapeutic use.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of phenobarbital, a representative barbiturate synthesized from this compound.

ParameterValueReference
Molecular Formula of this compoundC₁₅H₂₀O₄[8]
Molecular Weight of this compound264.32 g/mol [8]
Boiling Point of this compound185 °C at 15 mmHg[8]
Density of this compound1.07 g/mL at 25 °C[8]
Molecular Formula of PhenobarbitalC₁₂H₁₂N₂O₃[2]
Molar Mass of Phenobarbital232.239 g·mol⁻¹[2]
Melting Point of Phenobarbital174-178 °CNot explicitly found in search results
Yield of PhenobarbitalUp to 17.45%[9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of phenobarbital from this compound and urea.

Protocol 1: Synthesis of Phenobarbital

This protocol outlines the condensation reaction to form the barbiturate ring.

Materials:

  • This compound

  • Urea (dry)

  • Sodium methoxide or Sodium ethoxide

  • Methanol or Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ice

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Beakers

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Base: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, prepare a solution of sodium methoxide in absolute methanol.[6]

  • Addition of Urea: To the sodium methoxide solution, add dry urea and stir until it is completely dissolved.[4]

  • Addition of this compound: Slowly add this compound to the urea-sodium methoxide mixture.[4]

  • Condensation Reaction: Heat the reaction mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, should form during this time.[4]

  • Work-up and Isolation:

    • After the reflux is complete, distill off the excess methanol.[4]

    • To the residue, add warm water (approximately 50°C) to dissolve the solid.[4]

    • While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.[4]

    • Cool the mixture in an ice bath to maximize the precipitation of the product.[4]

  • Purification:

    • Collect the crude phenobarbital by filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[6]

Visualizations

Synthesis Pathway

Synthesis_Pathway A This compound D Condensation Reaction A->D B Urea B->D C Sodium Ethoxide (Base) C->D Catalyst E Phenobarbital (5-ethyl-5-phenylbarbituric acid) D->E F Ethanol (Byproduct) D->F

Caption: Synthesis of Phenobarbital from this compound.

Experimental Workflow

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base add_urea Add Dry Urea prep_base->add_urea add_malonate Add this compound add_urea->add_malonate reflux Reflux Reaction Mixture add_malonate->reflux workup Work-up: Acidification & Precipitation reflux->workup filtration Filter Crude Product workup->filtration purification Recrystallize for Purification filtration->purification end Pure Phenobarbital purification->end

Caption: General experimental workflow for barbiturate synthesis.

References

Application Notes and Protocols for the Characterization of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-phenylmalonate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its unique structure, featuring a quaternary carbon substituted with both a phenyl and an ethyl group, makes it a valuable building block in medicinal chemistry.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

These application notes provide a detailed overview of the essential analytical techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in achieving reliable and consistent results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 76-67-5[3]
Molecular Formula C₁₅H₂₀O₄[3]
Molecular Weight 264.32 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Density 1.07 g/mL at 25 °C[5]
Boiling Point 185 °C at 15 mmHg[5]
Refractive Index n20/D 1.491[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall molecular structure.

The expected chemical shifts and multiplicities for the protons in this compound are summarized below. These predictions are based on the analysis of structurally similar compounds.[6][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~ 4.20Quartet4HMethylene protons of ethyl esters (-OCH₂CH₃)
~ 2.10Quartet2HMethylene protons of the ethyl group (-CH₂CH₃)
~ 1.20Triplet6HMethyl protons of ethyl esters (-OCH₂CH₃)
~ 0.85Triplet3HMethyl protons of the ethyl group (-CH₂CH₃)

The anticipated chemical shifts for the carbon atoms in this compound are listed below.

Chemical Shift (δ, ppm)Assignment
~ 170Carbonyl carbon of esters (C=O)
~ 138Quaternary aromatic carbon (C-phenyl)
~ 128.5Aromatic CH
~ 128.0Aromatic CH
~ 127.0Aromatic CH
~ 61.5Methylene carbon of ethyl esters (-OCH₂)
~ 58.0Quaternary malonate carbon
~ 28.0Methylene carbon of the ethyl group (-CH₂)
~ 14.0Methyl carbon of ethyl esters (-OCH₂CH₃)
~ 9.0Methyl carbon of the ethyl group (-CH₂CH₃)

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (300 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) is a common technique for this purpose.

Based on studies of related 2-substituted diethyl malonate derivatives, the following key fragments are expected in the EI mass spectrum.

m/zProposed Fragment Ion
264[M]⁺ (Molecular Ion)
219[M - OCH₂CH₃]⁺
191[M - COOCH₂CH₃]⁺
163[M - COOCH₂CH₃ - C₂H₄]⁺
145[C₆H₅C(C₂H₅)CO]⁺
117[C₆H₅C(C₂H₅)]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography (GC)

GC is a suitable method for the analysis of the volatile this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.5 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, ratio 50:1).

    • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the analysis of this compound, particularly for purity determination and quantification in complex matrices. The following protocol is adapted from a method for a structurally similar compound.[8]

Sample and Mobile Phase Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is 70:30 (v/v). For MS compatibility, replace any non-volatile acid with formic acid.[8]

Instrument Parameters:

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detector (UV):

    • Wavelength: 210 nm.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., aluminum or platinum).

Instrument Parameters:

  • TGA Instrument:

    • Temperature Range: 25 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other thermal events.

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

Instrument Parameters:

  • DSC Instrument:

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp to 150 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Cool to -50 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Visualized Workflows and Relationships

Caption: General analytical workflow for the characterization of this compound.

Mass_Spec_Fragmentation

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

Application Notes and Protocols for Large-Scale Production of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of Diethyl 2-ethyl-2-phenylmalonate, a key intermediate in the production of pharmaceuticals, notably phenobarbital.[1][2][3] The protocols detailed below are based on established industrial and laboratory methods, emphasizing scalability and efficiency.

Overview of Synthetic Pathways

The industrial synthesis of this compound is primarily achieved through the alkylation of Diethyl Phenylmalonate. The classical and most prevalent synthesis route starts from benzyl cyanide, which is converted to ethyl phenylacetate, then to diethyl phenylmalonate, and finally alkylated to the target compound.[1] An alternative pathway, suitable for large-scale production, commences with phenylacetic acid.[4]

The overall reaction scheme can be visualized as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates.

G cluster_0 Synthesis of Diethyl Phenylmalonate (Precursor) cluster_1 Alkylation to Final Product Phenylacetic_acid Phenylacetic Acid Phenylmalonic_acid Phenylmalonic Acid Phenylacetic_acid->Phenylmalonic_acid 1. Neutralization (Na2CO3) 2. Cyanation (Zn(CN)2) 3. Acidification (HCl) Diethyl_phenylmalonate Diethyl Phenylmalonate Phenylmalonic_acid->Diethyl_phenylmalonate Esterification (Ethanol, NaHSO4) Diethyl_phenylmalonate_2 Diethyl Phenylmalonate Diethyl_2_ethyl_2_phenylmalonate This compound Diethyl_phenylmalonate_2->Diethyl_2_ethyl_2_phenylmalonate Alkylation Sodium_ethoxide Sodium Ethoxide Ethyl_bromide Ethyl Bromide

Caption: Synthesis workflow for this compound starting from Phenylacetic Acid.

Quantitative Data for Large-Scale Synthesis

The following table summarizes the quantitative data for a multi-step synthesis process starting from phenylacetic acid, adapted from a patented industrial method.[4] This data is crucial for process optimization and scaling.

StepReactantQuantity (kg)ReagentQuantity (kg)Catalyst/SolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1Phenylacetic Acid20015% Sodium CarbonateAs neededWater≤ 45-Phenylacetic Acid Salt--
2Phenylacetic Acid Salt-Zinc Cyanide90Water85-956Phenylmalonic Acid--
3Phenylmalonic Acid-Ethanol800Sodium Bisulfate (60 kg)84-9012Diethyl Phenylmalonate--
4Diethyl Phenylmalonate-Sodium Ethoxide104Ethanol50-602Sodium salt of Diethyl Phenylmalonate--
5Sodium salt of Diethyl Phenylmalonate-Ethyl Bromide360-55-65 (addition), 75-100 (reaction)2 (addition), 6 (reaction)This compound88.86 - 90.4096.49 - 96.73

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the large-scale synthesis of this compound.

Protocol 1: Synthesis of Diethyl Phenylmalonate from Phenylacetic Acid

This protocol is based on an industrial method and is suitable for large-scale production.[4]

Materials:

  • Phenylacetic Acid

  • 15% Sodium Carbonate solution

  • Zinc Cyanide

  • Hydrochloric Acid

  • Ethanol

  • Sodium Bisulfate

  • Sodium Hydroxide (for neutralization)

  • Brine solution

Procedure:

  • Neutralization: In a suitable reaction vessel, add 200g of phenylacetic acid to water. Neutralize to a pH of 7.5-8.0 by adding a 15% sodium carbonate solution while maintaining the temperature at or below 45°C.

  • Cyanation: Add 90g of zinc cyanide to the reaction mixture. Heat the mixture to 85-95°C and maintain this temperature for 6 hours.

  • Acidification and Isolation: Cool the reaction mixture to below 50°C and acidify with hydrochloric acid. Dehydrate the mixture under reduced pressure to obtain crude phenylmalonic acid.

  • Esterification: To the crude phenylmalonic acid, add 800g of ethanol and 60g of sodium bisulfate as a catalyst. Heat the mixture to 84-90°C and maintain for 12 hours.

  • Work-up and Purification: After the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue to separate the layers. Neutralize the organic layer with an alkaline brine solution and wash. Finally, add 200g of ethanol and remove it under reduced pressure along with water to yield Diethyl Phenylmalonate.

Protocol 2: Alkylation of Diethyl Phenylmalonate

This protocol details the final step in the synthesis of this compound.[4]

Materials:

  • Diethyl Phenylmalonate

  • Sodium Ethoxide in Ethanol solution

  • Ethyl Bromide

  • Sulfuric Acid

  • Brine solution

Procedure:

  • Enolate Formation: To the Diethyl Phenylmalonate obtained from the previous step, add a sodium ethoxide-ethanol solution (containing 104g of pure sodium ethoxide). Maintain the temperature at 50-60°C for 2 hours.

  • Solvent Removal: Slowly remove the ethanol under normal atmospheric pressure.

  • Alkylation: Once the ethanol distillation ceases, add 360g of ethyl bromide dropwise over 2 hours, maintaining the temperature between 55-65°C. After the addition is complete, raise the temperature to 75-100°C and maintain for 6 hours.

  • Work-up and Purification: Remove any unreacted ethyl bromide under normal pressure. Neutralize the reaction mixture to a pH of 4-5 with sulfuric acid. Wash the product with brine to obtain this compound.

Purification and Quality Control

For large-scale production, purification of the final product is critical to meet pharmaceutical standards.

  • Vacuum Distillation: This is a common method for purifying this compound on a large scale. The boiling point of a related compound, this compound, is approximately 185°C at 15 mmHg, which can serve as a reference point.[5]

  • Aqueous Workup: Washing the crude product with water, dilute acid, and mild base can effectively remove salts and water-soluble impurities.[5]

  • Quality Control: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5]

Logical Relationship of Synthesis Steps

The synthesis of this compound is a sequential process where the successful completion of each step is critical for the overall yield and purity of the final product.

G Start Start: Phenylacetic Acid Step1 Step 1: Neutralization & Cyanation Start->Step1 Step2 Step 2: Esterification Step1->Step2 Step3 Step 3: Alkylation Step2->Step3 End End Product: This compound Step3->End

Caption: Logical flow of the synthesis process.

References

The Role of Diethyl 2-ethyl-2-phenylmalonate in the Development of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of diethyl 2-ethyl-2-phenylmalonate and its derivatives in the synthesis of various bioactive molecules. This versatile chemical intermediate serves as a crucial building block in the development of therapeutics, including antiepileptic drugs, microsomal triglyceride transfer protein (MTP) inhibitors, and anti-inflammatory/analgesic agents.

Application in the Synthesis of Antiepileptic Agents: The Case of Phenobarbital

This compound is a key precursor in the classical synthesis of phenobarbital, a long-acting barbiturate with well-established anticonvulsant properties. The synthesis involves the condensation of the malonic ester derivative with urea to form the barbiturate ring system.

Quantitative Data: Synthesis of Phenobarbital

StepIntermediate/ProductStarting MaterialReagentsTypical Yield
1Diethyl phenylmalonateBenzyl cyanide1. Diethyl carbonate, Sodium ethoxide 2. Acidification65-75%
2This compoundDiethyl phenylmalonateEthyl bromide, Sodium ethoxide80-90%
3PhenobarbitalThis compoundUrea, Sodium ethoxide~75%

Experimental Protocol: Synthesis of Phenobarbital

Materials:

  • This compound

  • Urea (dried)

  • Sodium metal

  • Absolute ethanol

  • Toluene

  • Hydrochloric acid (concentrated and dilute)

  • Anhydrous sodium sulfate

  • Activated charcoal

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add finely powdered dry urea with stirring. Subsequently, add this compound dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. A white precipitate of the sodium salt of phenobarbital will form.

  • Solvent Removal: After the reaction is complete, distill off the excess ethanol.

  • Isolation of Phenobarbital:

    • To the cooled residue, add water to dissolve the sodium salt.

    • Treat the aqueous solution with activated charcoal and filter to remove impurities.

    • Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of phenobarbital is complete (pH ~2). .

    • Cool the mixture in an ice bath to maximize crystallization.

  • Purification:

    • Collect the crude phenobarbital by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure phenobarbital.

    • Dry the purified crystals under vacuum.

Signaling Pathway: Mechanism of Action of Phenobarbital

Phenobarbital exerts its anticonvulsant effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It potentiates the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

GABAA_Pathway GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor binds Phenobarbital Phenobarbital Phenobarbital->GABAA_Receptor potentiates Cl_Channel Chloride (Cl⁻) Channel Opening GABAA_Receptor->Cl_Channel activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect results in

Phenobarbital's modulation of the GABA-A receptor pathway.

Application in the Synthesis of Microsomal Triglyceride Transfer Protein (MTP) Inhibitors

Derivatives of diethyl phenylmalonate are utilized in the synthesis of potent and selective inhibitors of Microsomal Triglyceride Transfer Protein (MTP). MTP is a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines. Inhibition of MTP is a therapeutic strategy for hyperlipidemia. JTT-130 is an example of an intestine-specific MTP inhibitor that contains a diethyl phenylmalonate-related moiety.

Quantitative Data: Biological Activity of an MTP Inhibitor (JTT-130)

CompoundTargetAssayIC50Therapeutic Effect
JTT-130Microsomal Triglyceride Transfer Protein (MTP)In vitro MTP activity assay0.6 nMReduction of plasma triglycerides and LDL cholesterol

Experimental Protocol: Conceptual Synthesis of an MTP Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate that can be further elaborated to form MTP inhibitors like JTT-130.

Materials:

  • Diethyl phenylmalonate

  • Paraformaldehyde

  • Piperidine

  • Appropriate aryl acetic acid derivative

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Hydroxymethylation of Diethyl Phenylmalonate: React diethyl phenylmalonate with paraformaldehyde in the presence of a catalytic amount of a base like piperidine to introduce a hydroxymethyl group at the alpha-position.

  • Esterification: The resulting diethyl 2-hydroxy-2-phenylmalonate is then esterified with a suitable arylacetic acid derivative using a coupling agent such as DCC and a catalyst like DMAP in an anhydrous solvent like DCM.

  • Purification: The final product is purified using column chromatography on silica gel.

Signaling Pathway: MTP Inhibition in Lipid Metabolism

MTP inhibitors act within the endoplasmic reticulum of hepatocytes and enterocytes to block the transfer of triglycerides and other lipids to nascent apolipoprotein B (ApoB). This prevents the proper assembly and secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, ultimately leading to reduced levels of circulating triglycerides and LDL cholesterol.

MTP_Pathway cluster_ER Endoplasmic Reticulum ApoB Apolipoprotein B (ApoB) MTP MTP ApoB->MTP Lipids Triglycerides, Cholesteryl Esters Lipids->MTP VLDL_Assembly VLDL/Chylomicron Assembly MTP->VLDL_Assembly facilitates Secreted_Lipoproteins Secreted VLDL/ Chylomicrons VLDL_Assembly->Secreted_Lipoproteins leads to MTP_Inhibitor MTP Inhibitor (e.g., JTT-130 derivative) MTP_Inhibitor->MTP inhibits Plasma_Lipids Reduced Plasma Triglycerides & LDL Secreted_Lipoproteins->Plasma_Lipids reduction in

Mechanism of action of MTP inhibitors in lipoprotein assembly.

Application in the Synthesis of Anti-inflammatory and Analgesic Agents: Pyrazolidinedione Derivatives

Diethyl malonate and its derivatives are valuable starting materials for the synthesis of pyrazolidinedione-based non-steroidal anti-inflammatory drugs (NSAIDs). The core structure is formed by the condensation of a substituted malonic ester with a hydrazine derivative. Phenylbutazone is a classical example of a pyrazolidinedione NSAID. By analogy, this compound can be envisioned as a precursor to novel pyrazolidinedione derivatives with potential anti-inflammatory and analgesic properties.

Quantitative Data: Anti-inflammatory Activity of Pyrazolidinedione Analogs

Compound ClassAssayModelDose% Edema Inhibition (relative to control)
Substituted Pyrazolidine-3,5-dionesCarrageenan-induced paw edemaRat100 mg/kgUp to 40.28%

Experimental Protocol: Synthesis of a Phenylbutazone Analog

This protocol describes a general method for the synthesis of 4,4-disubstituted-1,2-diphenylpyrazolidine-3,5-diones, which can be adapted using this compound.

Materials:

  • This compound

  • 1,2-Diphenylhydrazine (Hydrazobenzene)

  • Sodium ethoxide

  • Absolute ethanol

  • Xylene

  • Dilute hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as previously described.

  • Condensation: To the sodium ethoxide solution, add 1,2-diphenylhydrazine followed by the dropwise addition of this compound.

  • Reflux: Reflux the reaction mixture for several hours in a solvent such as xylene to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified pyrazolidinedione derivative.

Signaling Pathway: Anti-inflammatory Action of Pyrazolidinedione NSAIDs

The primary mechanism of action for many NSAIDs, including those with a pyrazolidinedione core, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Pyrazolidinedione_NSAID Pyrazolidinedione NSAID Pyrazolidinedione_NSAID->COX_Enzymes inhibits

Inhibition of the cyclooxygenase pathway by pyrazolidinedione NSAIDs.

Step-by-step synthesis of Diethyl 2-ethyl-2-phenylmalonate from diethyl phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of diethyl 2-ethyl-2-phenylmalonate from diethyl phenylmalonate. This transformation is a classic example of malonic ester alkylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound serves as a valuable intermediate in the preparation of various organic molecules, including active pharmaceutical ingredients.

Reaction Principle

The synthesis proceeds via the deprotonation of the acidic α-hydrogen of diethyl phenylmalonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an ethylating agent, such as ethyl bromide, to yield the desired product, this compound. The reaction is typically carried out in an alcoholic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Typical Yield 88-91%
Purity ~96%
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 185 °C @ 15 mmHg[2][3]
Density 1.07 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.491[2][3]

Experimental Protocol

This protocol is based on established procedures for the alkylation of malonic esters.

Materials and Reagents:

  • Diethyl phenylmalonate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Ethyl bromide

  • Absolute Ethanol

  • Sulfuric acid (dilute)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Enolate Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium ethoxide in absolute ethanol.

    • With stirring, add diethyl phenylmalonate dropwise to the sodium ethoxide solution.

    • Heat the mixture to 50-60°C and maintain this temperature for 2 hours to ensure complete formation of the enolate.

    • Slowly remove the ethanol by distillation under normal pressure.

  • Alkylation:

    • Once the ethanol has been removed, cool the reaction mixture to 55-65°C.

    • Slowly add ethyl bromide dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 55-65°C.

    • After the addition is complete, raise the temperature to 75-100°C and continue stirring for 6 hours to drive the reaction to completion.

  • Work-up and Purification:

    • Remove any unreacted ethyl bromide by distillation under normal pressure.

    • Cool the reaction mixture and carefully neutralize it by adding dilute sulfuric acid until the pH reaches 4-5.

    • Transfer the mixture to a separatory funnel and wash with brine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation.

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_prep 1. Enolate Formation cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up and Purification start Mix Diethyl Phenylmalonate and Sodium Ethoxide in Ethanol heat1 Heat at 50-60°C for 2h start->heat1 distill_etoh Remove Ethanol heat1->distill_etoh add_etbr Add Ethyl Bromide dropwise at 55-65°C distill_etoh->add_etbr heat2 Heat at 75-100°C for 6h add_etbr->heat2 distill_excess Remove Excess Ethyl Bromide heat2->distill_excess neutralize Neutralize with H₂SO₄ distill_excess->neutralize wash Wash with Brine neutralize->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify end end purify->end Final Product: This compound

References

Application Notes and Protocols: The Role of Diethyl 2-ethyl-2-phenylmalonate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-phenylmalonate is a versatile chemical intermediate with the CAS number 76-67-5. While primarily recognized for its role in the synthesis of pharmaceuticals, such as phenobarbital, it is also explored as a building block in the development of novel agrochemicals, including pesticides and herbicides.[1] Its chemical structure allows for diverse modifications, making it a valuable scaffold for creating new active ingredients with potential applications in crop protection. This document provides an overview of its potential applications in agrochemical development, focusing on the antifungal properties of its derivatives, and includes detailed experimental protocols for synthesis and biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 76-67-5
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Colorless to light yellow liquid
Density 1.07 g/mL at 25 °C
Boiling Point 185 °C at 15 mmHg
Refractive Index n20/D 1.491

Application in Agrochemical Synthesis: Antifungal Derivatives

Research has demonstrated that derivatives of malonate esters, structurally related to this compound, exhibit promising antifungal activity. Specifically, a series of Diethyl 2-((aryl(alkyl)amino)methylene)malonates have been identified as potent inhibitors of the plant pathogen Fusarium oxysporum.[2]

Quantitative Data: Antifungal Activity of Diethyl 2-((aryl(alkyl)amino)methylene)malonate Derivatives

The following table summarizes the in vitro antifungal activity of synthesized Diethyl 2-((aryl(alkyl)amino)methylene)malonate derivatives against Fusarium oxysporum. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit 50% of the fungal mycelial growth.

CompoundDerivative StructureIC₅₀ (µM) against F. oxysporum
1 Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate25
2 Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate0.013
3 Diethyl 2-((p-tolylamino)methylene)malonate35
4 Diethyl 2-((mesitylamino)methylene)malonateNot Reported
5 Diethyl 2-((phenylamino)methylene)malonate0.025

Data extracted from Morales-Álvarez, et al. (2023).[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can serve as a precursor for further derivatization. The synthesis involves the ethylation of diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide

  • Ethyl bromide

  • Ethanol

  • Sulfuric acid

  • Brine solution

Procedure:

  • To a solution of diethyl phenylmalonate in ethanol, add a solution of sodium ethoxide in ethanol.

  • Heat the mixture at 50-60°C for 2 hours, while slowly distilling off the ethanol under atmospheric pressure.

  • Once the ethanol distillation ceases, cool the reaction mixture and slowly add ethyl bromide dropwise, maintaining the temperature between 55-65°C over a period of 2 hours.

  • After the addition is complete, heat the mixture at 75-100°C for 6 hours.

  • Remove the excess ethyl bromide by distillation under atmospheric pressure.

  • Neutralize the reaction mixture to a pH of 4-5 by adding sulfuric acid.

  • Wash the organic layer with a brine solution to obtain crude this compound.[3]

  • The crude product can be further purified by vacuum distillation.

Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethylation cluster_2 Step 3: Work-up A Diethyl phenylmalonate C Reaction at 50-60°C A->C B Sodium ethoxide in Ethanol B->C E Reaction at 55-65°C, then 75-100°C C->E Intermediate D Ethyl bromide D->E F Distillation of excess EtBr E->F G Neutralization with H₂SO₄ F->G H Brine Wash G->H I Crude this compound H->I

Caption: Workflow for the synthesis of this compound.

In Vitro Antifungal Activity Assay against Fusarium oxysporum

This protocol is adapted from the methodology used to evaluate the antifungal activity of Diethyl 2-((aryl(alkyl)amino)methylene)malonate derivatives.[2]

Materials:

  • Fusarium oxysporum culture

  • Potato Dextrose Broth (PDB)

  • Bacteriological agar

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Microwave oven

  • Autoclave

  • Sterile cork borer (5 mm)

Procedure:

  • Media Preparation: Prepare the culture medium containing 2.4% PDB and 1.5% bacteriological agar in distilled water. Homogenize the medium using a microwave and then sterilize it by autoclaving at 120°C for 1 hour.

  • Plate Preparation: Pour 20 mL of the sterile molten agar medium into each sterile Petri dish and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug of a 7-day-old F. oxysporum culture in the center of each agar plate.

  • Compound Application: Prepare stock solutions of the test compounds. Apply different concentrations of the test compounds to the periphery of the agar plate. A solvent control (e.g., DMSO) and a negative control (no treatment) should be included. A commercial fungicide can be used as a positive control.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: Measure the radial growth of the fungal mycelium at regular intervals (e.g., every 24 hours) until the mycelium in the negative control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the negative control. Determine the IC₅₀ value for each active compound using a dose-response analysis.

Antifungal Screening Workflow

G A Prepare PDB Agar Medium B Pour Sterile Plates A->B C Inoculate with F. oxysporum B->C D Apply Test Compounds C->D E Incubate at 28°C D->E F Measure Mycelial Growth E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: Workflow for in vitro antifungal screening.

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanism of action for this compound derivatives as antifungal agents has not been fully elucidated, malonate and its derivatives are known to be competitive inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration and ATP production, leading to fungal cell death. This represents a potential signaling pathway that could be investigated for these compounds.

Hypothesized Mechanism of Action

G cluster_0 Mitochondrial Electron Transport Chain A Succinate B Succinate Dehydrogenase (Complex II) A->B C Fumarate B->C D Electron Flow to Complex III B->D F Disrupted Respiration & Reduced ATP Production E Malonate Derivative (Competitive Inhibitor) E->B Inhibits G Fungal Cell Death F->G

Caption: Hypothesized inhibition of succinate dehydrogenase by malonate derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel agrochemical candidates. The demonstrated antifungal activity of its derivatives against the significant plant pathogen Fusarium oxysporum highlights the potential of this chemical scaffold in developing new fungicides. Further research into the synthesis of diverse derivatives and comprehensive screening for herbicidal, insecticidal, and broader-spectrum fungicidal activities is warranted to fully explore the potential of this compound in agrochemical development. The provided protocols offer a foundation for researchers to synthesize and evaluate the biological activity of new compounds based on this promising chemical structure.

References

Troubleshooting & Optimization

How to improve the yield of Diethyl 2-ethyl-2-phenylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 2-ethyl-2-phenylmalonate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the sequential dialkylation of a malonic ester. Specifically, it involves the alkylation of Diethyl Phenylmalonate with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the diethyl phenylmalonate, forming a nucleophilic enolate that then attacks the ethyl halide.

Q2: My overall yield is consistently low. What are the most probable causes? A2: Low yields in this synthesis are often traced back to several critical factors:

  • Presence of Moisture: The base used, typically sodium ethoxide, reacts readily with water. Any moisture in the glassware, solvent (ethanol), or starting materials will consume the base, preventing the complete formation of the malonate enolate and drastically reducing the yield.[1][2] Using absolute (anhydrous) ethanol and flame-dried glassware is crucial.

  • Impure Reagents: Contaminants in the diethyl phenylmalonate or the ethyl halide can lead to unwanted side reactions. It is advisable to purify starting materials by distillation if their purity is questionable.[1]

  • Incomplete Deprotonation: Insufficient base or a base that is not strong enough will result in incomplete formation of the enolate, leaving starting material unreacted.

  • Side Reactions: A competing E2 elimination reaction of the ethyl halide to form ethene can occur under basic conditions, especially with excessive heat.[3]

Q3: I am seeing significant side products in my analysis. How can I minimize them? A3: The formation of byproducts is a common challenge. Here are the most frequent culprits and their solutions:

  • Ester Hydrolysis: The presence of water during the reaction or aqueous workup can hydrolyze the ester groups to carboxylic acids.[3][4] Ensure anhydrous conditions throughout the reaction and minimize the duration of contact with aqueous solutions during workup.

  • Transesterification: This occurs if the alkoxide base does not match the alkyl groups of the ester (e.g., using sodium methoxide with a diethyl ester). Always use a matching base, such as sodium ethoxide (NaOEt) for diethyl esters, to prevent this exchange.[3][5]

Q4: Can I use a base other than sodium ethoxide? A4: Yes, several alternatives can be effective and may offer advantages:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in aprotic solvents like THF or DMF, which can help minimize side reactions.[5][6]

  • Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base. Its effectiveness is significantly enhanced when used in combination with Phase-Transfer Catalysis (PTC).[7]

Q5: What is Phase-Transfer Catalysis (PTC) and can it improve my yield? A5: Phase-Transfer Catalysis is a technique that facilitates the migration of a reactant from one phase into another where the reaction occurs. For this synthesis, a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) transports the malonate enolate (formed in an aqueous or solid phase by a base like K₂CO₃) into the organic phase to react with the ethyl halide.[8][9] This method can significantly improve yields by avoiding the need for strictly anhydrous conditions and strong, sensitive bases.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of water in reagents or glassware.Use absolute (anhydrous) ethanol. Flame-dry all glassware and run the reaction under an inert atmosphere (N₂ or Ar).[1][2][4]
Impure starting materials (diethyl phenylmalonate, ethyl halide).Purify reagents by distillation before use.[1]
Insufficient base or degraded base.Use a fresh, high-purity base. Ensure the correct stoichiometry (at least 1 full equivalent) is used.[5]
Formation of Alkene Byproduct Competing E2 elimination reaction of the ethyl halide.Avoid excessive heating. Use a primary ethyl halide with a good leaving group (I > Br > Cl) to favor the Sₙ2 reaction.[3][4]
Presence of Carboxylic Acid Impurities Hydrolysis of the ester functional groups.Maintain strictly anhydrous conditions. Minimize contact time with aqueous acid/base during workup.[3]
Reaction Fails to Go to Completion Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. Ensure reflux is maintained for an adequate period (typically 2-6 hours).
Poor solubility of the enolate salt.A large amount of white precipitate (the sodium salt) is normal. Ensure vigorous stirring to maintain a reactive slurry.[2] Consider using a solvent like DMF with NaH for better solubility.

Experimental Protocols

Protocol 1: Classical Synthesis using Sodium Ethoxide

This protocol is based on the standard malonic ester synthesis methodology.

1. Preparation of Sodium Ethoxide:

  • Under an inert atmosphere (N₂ or Ar), place 50 mL of absolute ethanol in a 250 mL three-necked, flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

2. Enolate Formation:

  • To the sodium ethoxide solution at room temperature, add Diethyl Phenylmalonate (1.0 eq) dropwise from the addition funnel with vigorous stirring over 30 minutes. A thick white precipitate of the sodium enolate will form.[2]

3. Alkylation:

  • Add ethyl bromide (1.05 eq) dropwise to the stirred slurry.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction mixture should become less thick as the sodium bromide salt precipitates. Monitor reaction completion by TLC.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue to dissolve the sodium bromide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol offers a robust alternative using a milder base and does not require strictly anhydrous conditions.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Diethyl Phenylmalonate (1.0 eq), ethyl bromide (1.1 eq), and powdered anhydrous potassium carbonate (2.0 eq).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 eq).

  • Add 100 mL of an appropriate organic solvent (e.g., toluene or acetonitrile).

2. Alkylation:

  • Heat the mixture to reflux (80-90 °C) with vigorous stirring. The efficiency of PTC depends heavily on the interfacial area, making strong agitation critical.

  • Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Cool the mixture to room temperature and filter to remove the potassium salts.

  • Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Quantitative Data Summary

The following table compares the two primary synthetic methodologies. Yields are representative and can vary based on substrate purity, scale, and specific reaction conditions.

Parameter Method 1: Classical (Sodium Ethoxide) Method 2: Phase-Transfer Catalysis (PTC)
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃)
Solvent Absolute EthanolToluene, Acetonitrile
Stoichiometry Base (1.0 eq), Alkyl Halide (1.05 eq)Base (2.0 eq), Alkyl Halide (1.1 eq), Catalyst (0.1 eq)
Temperature Reflux (~78 °C)Reflux (80-110 °C)
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 75 - 90%[13]85 - 95%
Key Advantage Well-established, inexpensive reagents.Milder conditions, no need for anhydrous solvents, easier handling.[9]
Key Disadvantage Requires strictly anhydrous conditions, sensitive base.[1][2]Requires a catalyst, vigorous stirring is essential.

Visual Guides

Reaction_Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Start Diethyl Phenylmalonate Base + Sodium Ethoxide (in Ethanol) Start->Base Enolate Sodium Phenylmalonate Enolate (Nucleophile) Base->Enolate Alkyl_Halide + Ethyl Bromide (Electrophile) Enolate->Alkyl_Halide Product This compound Alkyl_Halide->Product Byproduct + NaBr Product->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (Flame-dried glassware, inert atm.) B Base Preparation (e.g., Na in EtOH) A->B C Enolate Formation (Add Diethyl Phenylmalonate) B->C D Alkylation (Add Ethyl Halide, Reflux) C->D E Reaction Monitoring (TLC / GC) D->E E->D Incomplete F Work-up (Quench, Extract, Wash, Dry) E->F Complete G Purification (Vacuum Distillation) F->G H Final Product Analysis (NMR, GC-MS) G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree A Problem: Low Product Yield B Observation: Unreacted Starting Material A->B C Observation: Multiple Side Products A->C D Possible Cause: Moisture Present? B->D E Possible Cause: Insufficient Base/Time? B->E F Possible Cause: E2 Elimination? C->F G Possible Cause: Ester Hydrolysis? C->G H Solution: Use Anhydrous Reagents & Flame-Dried Glassware D->H I Solution: Increase Base Eq. or Reflux Time E->I J Solution: Lower Reaction Temp. Use Ethyl Iodide F->J K Solution: Ensure Anhydrous Conditions During Reaction G->K

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl 2-ethyl-2-phenylmalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from incomplete reactions or side reactions during the synthesis of this compound. These often include unreacted starting materials such as diethyl malonate and alkyl halides. Additionally, side products from competing reactions can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: This method is ideal for separating the desired product from impurities with significantly different boiling points.[1]

  • Column Chromatography: Particularly useful for removing impurities that have similar boiling points but different polarities, such as mono-alkylation intermediates or certain over-alkylation products.[1]

  • Aqueous Workup/Extraction: A standard workup procedure involving washes with water, dilute acid, and/or a mild base can effectively remove salts and other water-soluble impurities.[1]

  • Recrystallization: While less common for oily products, it can be an option if the crude product can be induced to crystallize and is excellent for achieving high purity.[1]

Q3: How can I monitor the purity of my this compound during and after purification?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography (GC): An excellent method for quantifying the percentage of the desired product and identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[1]

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to assess purity and monitor the progress of column chromatography.[1]

  • Mass Spectrometry (MS), often coupled with GC (GC-MS): Helps in identifying the molecular weights of impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: The presence of unreacted starting materials after initial workup.

  • Symptoms: GC or NMR analysis shows the presence of diethyl malonate or alkyl halides.

  • Possible Causes: Incomplete reaction.[1]

  • Solutions:

    • Fractional Vacuum Distillation: Unreacted starting materials are typically more volatile and can be removed through careful fractional distillation under vacuum.[1]

    • Thorough Aqueous Workup: A comprehensive aqueous workup can help in removing some of these impurities.[1]

    • Reaction Optimization: Before purification, ensure the reaction has gone to completion using TLC or GC. If necessary, consider extending the reaction time or increasing the temperature.[1]

Problem 2: Difficulty in separating the product from side products.

  • Symptoms: A significant impurity peak is observed close to the product peak in the GC chromatogram, or NMR signals of an unknown compound persist after initial purification attempts.[1]

  • Possible Causes: Formation of side products with similar physical properties to the desired product.

  • Solutions:

    • Column Chromatography: For impurities with different polarities, column chromatography is the recommended method.[1]

    • Vacuum Distillation: If the side products have significantly different boiling points, vacuum distillation can be effective.[1]

    • Optimize Chromatography Conditions: If co-elution occurs during column chromatography, optimize the mobile phase with a shallower gradient or an isocratic elution to improve separation.[1]

Quantitative Data Summary

ParameterValueReference
Boiling Point185 °C at 15 mmHg[1][2]
Density1.07 g/mL at 25 °C[2]
Refractive Indexn20/D 1.491[2]
Expected Purity (Post-Distillation)>98%[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing impurities with boiling points significantly different from this compound.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump and gauge

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask with the heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: Collect the this compound at its boiling point at the corresponding pressure.

    • Residue: Higher-boiling impurities will remain in the distillation flask.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the product from impurities with similar boiling points but different polarities.

Materials:

  • Silica gel (appropriate mesh size)

  • Crude this compound

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, starting with a non-polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Purity Assessment Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Initial Cleanup Vacuum Distillation Vacuum Distillation Aqueous Workup->Vacuum Distillation Different B.P. Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Similar B.P. Purity Check (TLC, GC) Purity Check (TLC, GC) Vacuum Distillation->Purity Check (TLC, GC) Column Chromatography->Purity Check (TLC, GC) Pure Product Pure Product Purity Check (TLC, GC)->Pure Product >98% Pure Further Purification Further Purification Purity Check (TLC, GC)->Further Purification <98% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Impurity Detected Impurity Detected Volatile Impurity Volatile Impurity Impurity Detected->Volatile Impurity Different B.P. Polar Impurity Polar Impurity Impurity Detected->Polar Impurity Similar B.P. Vacuum Distillation Vacuum Distillation Volatile Impurity->Vacuum Distillation Column Chromatography Column Chromatography Polar Impurity->Column Chromatography Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product

References

Common side products in Diethyl 2-ethyl-2-phenylmalonate synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 2-ethyl-2-phenylmalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound typically involves the ethylation of diethyl phenylmalonate.[1] The diethyl phenylmalonate precursor can be synthesized through several methods, including:

  • Claisen Condensation: Reaction of diethyl oxalate with ethyl phenylacetate in the presence of a base like sodium ethoxide, followed by decarbonylation.[2][3][4][5]

  • Palladium-Catalyzed Arylation: Cross-coupling of diethyl malonate with an aryl halide (e.g., bromobenzene) using a palladium catalyst.[6] This method can achieve high yields, reportedly up to 89% under optimized conditions.[2]

  • Copper-Catalyzed Arylation: A mild method for the arylation of diethyl malonate using a copper(I) iodide catalyst.[3]

  • From Phenylacetic Acid: A multi-step process involving the conversion of phenylacetic acid to phenylmalonic acid, followed by esterification with ethanol.[1]

Q2: What is the most common side product in this synthesis, and how can I prevent it?

The most common side product is the dialkylated species, specifically the formation of diethyl 2,2-diethylmalonate if the reaction starts from diethyl malonate, or unreacted starting material if the reaction is incomplete.[7][8][9][10] Over-alkylation can occur because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[7][11]

Prevention Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the ethylating agent (e.g., ethyl bromide).[7] A slight excess of the malonic ester can favor mono-alkylation.[7][11]

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture. This ensures it reacts with the desired enolate before further deprotonation and reaction of the product can occur.[7]

  • Temperature Control: Maintain careful temperature control during the reaction. While heating may be necessary, excessive temperatures can increase the rate of the second alkylation.[11]

Q3: My reaction yield is low, and I've identified an alkene as a byproduct. What is the cause?

This is likely due to a competing E2 elimination reaction of the ethyl halide (e.g., ethyl bromide). The basic conditions used to deprotonate the malonate can also promote the elimination of HBr from the ethyl halide, forming ethene.[7] This is more common with secondary and tertiary alkyl halides, but can occur with primary halides under strong basic conditions.[7]

Prevention Strategies:

  • Choice of Alkyl Halide: Use primary alkyl halides like ethyl bromide or ethyl iodide, which are less prone to elimination.[7]

  • Base Selection: Using a bulkier, less nucleophilic base may favor deprotonation over elimination.

  • Temperature Control: Lowering the reaction temperature can favor the substitution reaction over elimination.

Q4: I've noticed the formation of a carboxylic acid in my product mixture. How can this be avoided?

The presence of a carboxylic acid is due to the hydrolysis of the ester groups. This can happen if water is present in the reaction mixture or during the workup, especially under basic or acidic conditions.[7][12]

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Careful Workup: Neutralize the reaction mixture carefully during the workup to avoid prolonged exposure to strong acids or bases.

Q5: My product mixture contains different esters than expected. What causes this?

This side product is a result of transesterification. It occurs when the alkoxide base used does not match the alcohol component of the ester (e.g., using sodium methoxide with diethyl malonate).[7] This can lead to an equilibrium mixture of different ester products.

Prevention Strategy:

  • Matching Base and Ester: Always use an alkoxide base that corresponds to the ester's alcohol. For this compound synthesis, use sodium ethoxide (NaOEt) as the base with diethyl ester starting materials.[7][9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Prevention
Formation of Diethyl 2,2-diethylmalonate - Incorrect stoichiometry (excess ethylating agent or base).- The mono-alkylated product is also acidic and can be deprotonated and alkylated again.[7][11]- Use a strict 1:1 molar ratio of the malonate enolate to the ethyl halide.[7]- Add the ethyl halide slowly to the reaction mixture.[7]- Consider using a slight excess of the malonic ester.[11]
Formation of Ethene (from elimination) - The base is acting as a nucleophile and promoting E2 elimination of the ethyl halide.[7]- Use a primary ethyl halide (bromide or iodide).[7]- Control the reaction temperature; lower temperatures favor substitution.
Presence of Phenylmalonic Acid or Ethyl Phenylacetic Acid - Hydrolysis of the ester groups due to the presence of water.[7][12]- Use anhydrous solvents and reagents and dry glassware.[7]- Perform the reaction under an inert atmosphere.- Carefully control the pH during the workup.
Formation of Mixed Ethyl/Methyl Esters - Transesterification due to a mismatch between the alkoxide base and the ester.[7]- Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide with diethyl esters).[7][9][10]
Low or No Conversion - Inactive base.- Insufficient reaction time or temperature.- Poor quality starting materials.- Use freshly prepared sodium ethoxide.- Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.- Purify starting materials before use.
Formation of O-alkylated Product - Alkylation on the oxygen of the enolate instead of the carbon.[7][13]- This is generally less of an issue for diethyl malonate.[7]- Softer electrophiles like ethyl bromide or iodide favor C-alkylation.[14]

Experimental Protocols

Synthesis of this compound from Diethyl Phenylmalonate

This protocol is a general guideline and may require optimization.

1. Preparation of Sodium Ethoxide:

  • Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add sodium metal (1 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.[7]

2. Enolate Formation:

  • To the sodium ethoxide solution, add diethyl phenylmalonate (1 equivalent) dropwise at room temperature.

  • Stir for 30-60 minutes to ensure the complete formation of the enolate.

3. Ethylation:

  • Add ethyl bromide or ethyl iodide (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.[7]

4. Workup and Purification:

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Visualizations

Logical Workflow for Troubleshooting Side Products

Troubleshooting_Workflow start Identify Side Product(s) by GC-MS, NMR, etc. dialkylation Dialkylation Product (e.g., Diethyl 2,2-diethylmalonate) start->dialkylation elimination Elimination Product (e.g., Ethene) start->elimination hydrolysis Hydrolysis Product (Carboxylic Acid) start->hydrolysis transesterification Transesterification Product (Mixed Esters) start->transesterification check_stoichiometry Check Stoichiometry & Slow Addition of Alkyl Halide dialkylation->check_stoichiometry Cause: Excess Alkylation check_temp_base Check Temperature & Choice of Base/Alkyl Halide elimination->check_temp_base Cause: E2 Competition check_anhydrous Ensure Anhydrous Conditions & Careful Workup hydrolysis->check_anhydrous Cause: Water Present check_base_ester Match Alkoxide Base to Ester transesterification->check_base_ester Cause: Base Mismatch Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A Diethyl Phenylmalonate B Enolate Intermediate A->B + NaOEt E Phenylmalonic Acid (Hydrolysis Product) A->E + H2O (Hydrolysis) C This compound (Desired Product) B->C + EtBr (SN2) F O-Alkylated Product B->F + EtBr (O-Alkylation) D Ethene (Elimination Product) EtBr Ethyl Bromide EtBr->D + NaOEt (E2)

References

Optimizing reaction conditions for the synthesis of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the alkylation of diethyl phenylmalonate with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is generally carried out in the presence of a base, like sodium ethoxide, in an alcoholic solvent.[1][2] An alternative approach involves the sequential alkylation of diethyl malonate, though introducing the phenyl group via direct alkylation with an aryl halide can be challenging due to their lower reactivity.[3]

Q2: Which base is most effective for the deprotonation of the malonic ester?

A2: Sodium ethoxide (NaOEt) in ethanol is the most commonly recommended base for the deprotonation of diethyl malonate and its derivatives.[4][5] It is crucial to use a base with an alkoxide that matches the ester's alcohol component to prevent transesterification, which can lead to a mixture of products.[6][7] For instances where complete and irreversible deprotonation is desired, stronger bases like sodium hydride (NaH) can be utilized, often in an aprotic solvent such as THF or DMF.[5][8]

Q3: How can I minimize the formation of dialkylated byproducts?

A3: The formation of dialkylated byproducts is a common issue in malonic ester synthesis.[6][7] To favor monoalkylation, it is advisable to use a slight excess of the diethyl malonate relative to the base and the alkylating agent.[5][9] This increases the probability that the enolate of the starting material will react before the enolate of the mono-alkylated product.

Q4: What are the optimal reaction temperatures?

A4: The deprotonation step to form the enolate is typically conducted at room temperature or cooler.[8] Following the addition of the alkylating agent, the reaction mixture is often heated to reflux to ensure the completion of the alkylation reaction.[8] A specific protocol suggests maintaining a temperature of 50-60°C during the addition of sodium ethoxide and then 55-65°C during the dropwise addition of bromoethane, followed by a period at 75-100°C to drive the reaction to completion.[1]

Q5: How can I purify the final product?

A5: The purification of this compound is typically achieved through fractional distillation under reduced pressure or by column chromatography on silica gel.[8] The choice of method depends on the physical properties of the product and any impurities present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Presence of moisture leading to ester hydrolysis.[8] - Suboptimal reaction temperature.- Increase the reaction time or temperature and monitor progress using TLC or GC.[8] - Ensure all reagents and glassware are anhydrous and the reaction is conducted under an inert atmosphere.[6] - Optimize the temperature for both the enolate formation and alkylation steps.
Significant Amount of Unreacted Starting Material - Insufficient base or degraded base.[4] - Low reactivity of the alkylating agent.[8]- Use at least one full equivalent of a fresh, high-purity base. - Consider using a more reactive alkylating agent (e.g., ethyl iodide instead of ethyl bromide).
Formation of a Higher Molecular Weight Byproduct - This is likely a dialkylated product. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[6]- Carefully control the stoichiometry, using a 1:1 molar ratio of the malonic ester to the alkylating agent.[6] - Add the alkylating agent slowly to the reaction mixture.[6]
Presence of Carboxylic Acid Impurities - Ester hydrolysis due to the presence of water during the reaction or workup.[6]- Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere. - Minimize the contact time with aqueous acid or base during the workup, especially at elevated temperatures.[6]
Formation of Transesterification Products - Mismatch between the alkoxide base and the ester's alcohol component (e.g., using sodium methoxide with diethyl malonate).[6]- Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide with diethyl malonate).[7]
E2 Elimination of the Alkyl Halide - This is more common with secondary and tertiary alkyl halides.[6]- Use a primary alkyl halide (ethyl bromide is primary). - Control the reaction temperature to avoid favoring elimination.

Experimental Protocols

Synthesis of this compound from Diethyl Phenylmalonate

This protocol is a generalized procedure based on common practices in malonic ester synthesis.

Materials:

  • Diethyl phenylmalonate

  • Absolute Ethanol

  • Sodium metal

  • Ethyl bromide

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol and stir until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl phenylmalonate (1.0 equivalent) dropwise from the addition funnel with vigorous stirring. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide (1.05 equivalents) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solution under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation or column chromatography.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide form_enolate Form Enolate prep_base->form_enolate Add Diethyl Phenylmalonate alkylation Alkylation form_enolate->alkylation Add Ethyl Bromide & Reflux workup Aqueous Work-up alkylation->workup Cool & Neutralize purification Purification workup->purification Extract & Dry product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Yield or Incomplete Reaction check_sm Check for Starting Material by TLC/GC start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp Yes side_products Side Products Observed? sm_present->side_products No end Problem Resolved increase_time_temp->end check_reagents Check Reagent Purity/Stoichiometry check_reagents->end side_products->check_reagents No dialkylation Dialkylation? side_products->dialkylation Yes adjust_stoichiometry Adjust Stoichiometry, Slow Addition dialkylation->adjust_stoichiometry Yes hydrolysis Hydrolysis? dialkylation->hydrolysis No adjust_stoichiometry->end hydrolysis->check_reagents No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes use_anhydrous->end

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting common issues in the synthesis of phenobarbital from Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phenobarbital, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my yield of phenobarbital lower than expected?

Low yields are a frequent issue and can stem from several factors throughout the synthetic process.[1][2] Key areas to investigate include the quality of reagents, reaction conditions, and the work-up procedure.

  • Reagent Quality:

    • Base (Sodium Ethoxide/Methoxide): The strong base used in the condensation reaction is highly sensitive to moisture and air.[1] Incomplete reactions are often due to a partially decomposed or wet base, which is less effective at deprotonating urea.[2] Always use freshly prepared or properly stored anhydrous sodium ethoxide or methoxide.

    • Urea: Ensure the urea is completely dry, as moisture can interfere with the condensation reaction.

    • This compound: The purity of the starting ester is crucial. Impurities from its synthesis can lead to side reactions.

  • Reaction Conditions:

    • Temperature: The condensation reaction requires heating to proceed to completion. However, excessively high temperatures can lead to the decomposition of urea and the formation of byproducts. It is important to maintain the recommended temperature range for the specific protocol.

    • Reaction Time: Insufficient reaction time will result in an incomplete reaction, leaving unreacted starting materials. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure:

    • Acidification: Incomplete precipitation of phenobarbital during acidification can significantly reduce the yield. Ensure the solution is sufficiently acidic and allow adequate time for complete precipitation, cooling the mixture in an ice bath can maximize the yield.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

The most common side product is ethylphenylmalonic acid, which results from the hydrolysis of the starting material, this compound, by the strong base.[2]

  • Minimizing Hydrolysis:

    • Order of Reagent Addition: A study has shown that the order of adding reagents can impact the formation of hydrolysis byproducts. Adding this compound to a pre-mixed solution of sodium methoxide and urea resulted in a higher yield of phenobarbital compared to adding urea to a mixture of the ester and the base.[1][2]

    • Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions throughout the reaction to minimize water-driven hydrolysis.

Other potential impurities include unreacted starting materials (this compound and urea) and byproducts from the decomposition of urea at high temperatures.

Q3: My final product is difficult to purify. What are the best methods for purification?

Recrystallization is the most common method for purifying crude phenobarbital.[3]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of phenobarbital.[3] Other potential solvents and solvent mixtures that can be explored include isopropanol and ethanol/water mixtures.[4] The choice of solvent can affect the recovery and purity of the final product.[4]

  • Recrystallization Technique:

    • Dissolve the crude phenobarbital in a minimum amount of hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution by gravity.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by suction filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

For persistent impurities, column chromatography can be employed, although it is a more complex and time-consuming method.

Q4: How can I monitor the progress and purity of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction and assessing the purity of the product.[5][6]

  • TLC Procedure:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A common mobile phase for analyzing phenobarbital is a mixture of dichloromethane, ethyl acetate, and formic acid (e.g., 9.5:0.5:0.1 v/v/v).[6]

    • Visualization: Spots can be visualized under UV light at 254 nm.[7]

By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Multiple spots in the product lane after the reaction is complete indicate the presence of impurities.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of phenobarbital from this compound and urea?

The synthesis of phenobarbital from this compound and urea is a Claisen-type condensation reaction, which can be described as a twofold nucleophilic acyl substitution. The strong base deprotonates urea, making it a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the this compound in a stepwise manner, leading to the formation of the cyclic barbiturate ring with the elimination of two molecules of ethanol.

Q: What are the key safety precautions I should take during this synthesis?

  • Handling Strong Bases: Sodium ethoxide and sodium methoxide are corrosive and react violently with water. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, diethyl ether) are highly flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Toxicity: Phenobarbital and its precursors are pharmacologically active and should be handled with care to avoid inhalation, ingestion, or skin contact.

Q: Can I use a different base other than sodium ethoxide or sodium methoxide?

While sodium ethoxide and sodium methoxide are the most commonly used bases for this reaction, other strong, non-nucleophilic bases could potentially be used. However, the choice of base can significantly impact the reaction rate and yield, and optimization would be required.

Data Presentation

Table 1: Reported Yields for Phenobarbital Synthesis

Method/VariationBaseReported Yield (%)Reference
Diethyl ethylphenylmalonate + UreaSodium EthoxideLow (unspecified)[1]
Diethyl ethylphenylmalonate + UreaSodium Methoxide17.45[1][2]

Experimental Protocols

Protocol 1: Synthesis of Phenobarbital

This protocol is a generalized procedure based on common laboratory practices.[1][2][3]

Materials:

  • This compound

  • Urea (dry)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium methoxide in anhydrous methanol.

  • Addition of reactants: To the sodium methoxide solution, add dry urea and stir until dissolved. Then, slowly add this compound to the mixture.

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dissolve the resulting solid residue in warm water.

  • Precipitation: While stirring vigorously, acidify the aqueous solution with concentrated hydrochloric acid until the phenobarbital precipitates out completely. Cooling the mixture in an ice bath will aid precipitation.

  • Purification: Collect the crude phenobarbital by suction filtration and wash with cold water. Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A This compound D Condensation Reaction (Reflux in Methanol) A->D B Urea B->D C Sodium Methoxide C->D E Solvent Removal D->E F Dissolution in Water E->F G Acidification (HCl) F->G H Precipitation G->H I Filtration H->I J Recrystallization (Ethanol) I->J K Pure Phenobarbital J->K

Caption: Experimental workflow for the synthesis of phenobarbital.

Reaction_Mechanism Urea H₂N-C(=O)-NH₂ Urea Urea_Anion H₂N-C(=O)-NH⁻ Urea Anion (Nucleophile) Urea->Urea_Anion Base NaOCH₃ Sodium Methoxide Base->Urea Deprotonation Malonate EtOOC-C(Ph)(Et)-COOEt This compound Urea_Anion->Malonate Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Malonate->Intermediate1 Forms Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack & Elimination of EtOH Phenobarbital_Salt Sodium Phenobarbital Intermediate2->Phenobarbital_Salt Elimination of EtOH Phenobarbital Phenobarbital Phenobarbital_Salt->Phenobarbital Acidification (H⁺)

Caption: Simplified reaction mechanism for phenobarbital synthesis.

References

Strategies for controlling stoichiometry in Diethyl 2-ethyl-2-phenylmalonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 2-ethyl-2-phenylmalonate. The following information addresses common issues related to stoichiometry control during the synthesis, a critical factor for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method involves a two-step process. First, diethyl phenylmalonate is synthesized, and then it is subsequently alkylated with an ethylating agent. The initial synthesis of diethyl phenylmalonate often avoids direct alkylation of diethyl malonate with an aryl halide due to the lower reactivity of aryl halides. A common approach is the Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[1] The resulting diethyl phenylmalonate is then deprotonated with a suitable base to form an enolate, which is subsequently alkylated with an ethyl halide.[2]

Q2: Why is stoichiometry so critical in the ethylation of diethyl phenylmalonate?

A2: Precise stoichiometric control is essential to maximize the yield of the desired mono-ethylated product, this compound, while minimizing the formation of undesired side products. The primary side product of concern is the di-ethylated malonate, where a second ethyl group is added to the α-carbon.[3] Incorrect stoichiometry can also lead to incomplete consumption of the starting material, complicating purification efforts.[4]

Q3: Which base is recommended for the deprotonation of diethyl phenylmalonate?

A3: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used base for this reaction. It is crucial to use a base with the same alkyl group as the ester (ethoxide for a diethyl ester) to prevent transesterification, which can lead to a mixture of ethyl and other alkyl esters in the final product.[3][5] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used, typically in an aprotic solvent like THF or DMF.[5]

Troubleshooting Guide: Stoichiometry Control

Problem 1: Low yield of this compound with a significant amount of unreacted diethyl phenylmalonate.

  • Possible Cause: Insufficient amount of base used. To deprotonate the diethyl phenylmalonate and form the reactive enolate, at least one full equivalent of base is required.[5] If less than one equivalent is used, a portion of the starting material will remain unreacted. Another possibility is the deactivation of the base by moisture in the reaction vessel or solvent.

  • Solution:

    • Ensure that at least a 1:1 molar ratio of base to diethyl phenylmalonate is used.

    • Use anhydrous solvents and ensure all glassware is thoroughly flame-dried before use to prevent the deactivation of the base by water.[3]

    • Consider using a slight excess of the base (e.g., 1.05 equivalents) to ensure complete deprotonation.

Problem 2: Formation of a significant amount of di-ethylated side product.

  • Possible Cause: The mono-alkylated product, this compound, still has an acidic proton and can be deprotonated by the base to form a new enolate. This enolate can then react with another equivalent of the ethylating agent to form the di-ethylated product.[3] This is more likely to occur if an excess of the base or ethylating agent is used.

  • Solution:

    • Carefully control the stoichiometry. A slight excess of the diethyl phenylmalonate relative to the base and ethylating agent can favor mono-alkylation.[6]

    • Add the ethylating agent (e.g., ethyl bromide) slowly and dropwise to the reaction mixture. This helps to ensure that the ethyl halide reacts with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.[3]

    • Maintain a controlled temperature during the addition of the ethylating agent.

Problem 3: Presence of both ethyl and other alkyl esters in the final product.

  • Possible Cause: This is indicative of transesterification, which occurs when the alkoxide base does not match the ester groups of the malonate. For example, using sodium methoxide with diethyl phenylmalonate will result in a mixture of diethyl, dimethyl, and ethyl methyl esters.[3]

  • Solution:

    • Always match the alkoxide base to the ester. For this compound synthesis, use sodium ethoxide (NaOEt) as the base.[5]

Data Presentation

The following tables summarize the expected outcomes based on varying stoichiometric ratios in the ethylation of diethyl phenylmalonate. These are representative data based on the principles of malonic ester synthesis.

Table 1: Effect of Base Stoichiometry on Product Distribution

Molar Ratio (Base:Substrate)Diethyl Phenylmalonate (Unreacted)This compound (Desired Product)Di-ethylated Byproduct
0.8 : 1~20%~75%~5%
1.0 : 1<5%~90%~5%
1.2 : 1<2%~80%~18%

Substrate: Diethyl Phenylmalonate, Base: Sodium Ethoxide, Ethylating Agent: Ethyl Bromide (1.05 eq)

Table 2: Effect of Ethylating Agent Stoichiometry on Product Distribution

Molar Ratio (EtBr:Substrate)Diethyl Phenylmalonate (Unreacted)This compound (Desired Product)Di-ethylated Byproduct
0.9 : 1~10%~88%<2%
1.05 : 1<5%~90%~5%
1.5 : 1<2%~70%~28%

Substrate: Diethyl Phenylmalonate, Base: Sodium Ethoxide (1.0 eq), Ethylating Agent: Ethyl Bromide (EtBr)

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 23 g of sodium metal in 500 mL of absolute ethanol.

  • Reaction: Cool the sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, immediately followed by the addition of 175 g of ethyl phenylacetate.[4]

  • Crystallization: The sodium derivative of diethyl phenyloxalylacetate will begin to crystallize. Stir the resulting paste with 800 mL of dry ether.

  • Work-up: Collect the solid by suction filtration and wash it with dry ether. Liberate the diethyl phenyloxalylacetate by treating the sodium salt with a dilute solution of sulfuric acid.

  • Decarbonylation: Heat the isolated oil under reduced pressure to approximately 175°C until the evolution of carbon monoxide ceases.

  • Purification: Purify the crude diethyl phenylmalonate by vacuum distillation.

Protocol 2: Ethylation of Diethyl Phenylmalonate

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl phenylmalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.

  • Alkylation: Add ethyl bromide (1.05 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using TLC or GC until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Diethyl Phenylmalonate Synthesis cluster_step2 Step 2: Ethylation cluster_purification Final Purification A Prepare Sodium Ethoxide B Claisen Condensation with Diethyl Oxalate and Ethyl Phenylacetate A->B C Decarbonylation B->C D Prepare Sodium Ethoxide C->D Intermediate Product E Enolate Formation from Diethyl Phenylmalonate D->E F Alkylation with Ethyl Bromide E->F G Work-up and Extraction F->G Crude Product H Vacuum Distillation G->H I I H->I Pure this compound

Caption: Workflow for the synthesis of this compound.

troubleshooting_stoichiometry Troubleshooting Guide for Stoichiometry Control Start Reaction Outcome Analysis LowYield Low Yield of Desired Product? Start->LowYield HighByproduct High Level of Side Products? LowYield->HighByproduct No, but side products present UnreactedStart Unreacted Starting Material? LowYield->UnreactedStart Yes Dialkylation Di-ethylated Byproduct? HighByproduct->Dialkylation Yes MatchBase Ensure Base (Ethoxide) Matches Ester (Ethyl) HighByproduct->MatchBase No, other esters present CheckBase Check Base Stoichiometry (>=1 eq) and Anhydrous Conditions UnreactedStart->CheckBase Yes ControlAddition Slow Dropwise Addition of Ethylating Agent Dialkylation->ControlAddition Yes CheckEtBr Check Ethylating Agent Stoichiometry (~1.05 eq) Dialkylation->CheckEtBr Also check

Caption: Troubleshooting decision tree for stoichiometry-related issues.

References

Impact of base and solvent choice on Diethyl 2-ethyl-2-phenylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-ethyl-2-phenylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the alkylation of diethyl phenylmalonate with an ethylating agent, such as bromoethane or ethyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the acidic α-hydrogen of the malonic ester, forming a nucleophilic enolate that then reacts with the ethyl halide.

Q2: Which base should I choose for the ethylation of diethyl phenylmalonate?

A2: The choice of base is critical and can significantly impact the reaction's yield and purity.

  • Sodium ethoxide (NaOEt) in ethanol is the most commonly used and effective base for this transformation.[1] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.

  • Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be used in an aprotic solvent like THF or toluene. It drives the deprotonation to completion, which can be advantageous. However, careful control of stoichiometry is necessary to avoid potential side reactions.

  • Potassium carbonate (K₂CO₃) is a weaker base and is often used in conjunction with a phase-transfer catalyst to enhance its reactivity in organic solvents.

Q3: How does the choice of solvent affect the synthesis?

A3: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the reaction rate.

  • Ethanol is the standard solvent when using sodium ethoxide, as it is the conjugate acid of the base. It is essential to use absolute (anhydrous) ethanol to prevent hydrolysis of the ester.

  • Aprotic polar solvents like Tetrahydrofuran (THF) and Toluene are used with stronger bases like sodium hydride. These solvents are effective at solvating the cation of the enolate, which can enhance reactivity.

Q4: What are the most common side reactions, and how can they be minimized?

A4: The primary side reactions are O-alkylation, dialkylation of the starting material (if diethyl malonate is used), and hydrolysis of the ester groups.

  • O-alkylation vs. C-alkylation: C-alkylation is generally favored for malonic esters. Using less polar aprotic solvents can further promote C-alkylation.

  • Dialkylation: This is more of a concern when starting from diethyl malonate. To synthesize the target molecule, a stepwise approach is necessary: first, the phenylation of diethyl malonate, followed by ethylation.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid. Using anhydrous reagents and solvents is critical to prevent this.

Q5: I am observing a low yield. What are the potential causes and solutions?

A5: Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough, or an insufficient amount was used. Consider using a stronger base like sodium hydride or ensuring you are using at least one full equivalent of sodium ethoxide.

  • Presence of moisture: Water will quench the enolate and lead to hydrolysis. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous.

  • Poor quality of reagents: The ethylating agent or the starting malonate may be impure. It is advisable to use freshly distilled reagents.

  • Suboptimal reaction temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature and time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Ineffective deprotonation due to a weak or wet base.Use a stronger base (e.g., NaH in THF) or ensure your sodium ethoxide is freshly prepared and used in anhydrous ethanol.
Low reactivity of the ethylating agent.Consider using ethyl iodide instead of ethyl bromide, as it is a better leaving group.
Reaction temperature is too low.Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
Presence of Unreacted Diethyl Phenylmalonate Insufficient amount of base or ethylating agent.Use a slight excess (1.05-1.1 equivalents) of the ethylating agent and ensure at least 1 equivalent of base is used.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material.
Formation of a Carboxylic Acid Impurity Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Hydrolysis during workup.Minimize the contact time with aqueous acidic or basic solutions during the workup procedure.
Difficulty in Product Purification Presence of unreacted starting materials or side products with similar boiling points.Utilize fractional distillation under reduced pressure for purification. If that fails, column chromatography on silica gel can be an effective alternative.

Data Presentation

The following table summarizes typical yields for the ethylation of diethyl phenylmalonate under different conditions. Note that direct comparative studies are limited, and yields can be highly dependent on the specific experimental setup and scale.

Base Solvent Ethylating Agent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium EthoxideEthanolBromoethane75-100688-91[1]
Sodium HydrideTHFDiethyl SulfateReflux16~70-80Analogous Reaction
Potassium CarbonateDioxaneBromoethane30-404-8~60-70Analogous Reaction

*Yields are estimated based on analogous alkylation reactions of diethyl malonate or similar substrates and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Ethylation of Diethyl Phenylmalonate using Sodium Ethoxide in Ethanol[1]

This protocol is adapted from a patented procedure and has been shown to produce high yields.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide-ethanol solution

  • Bromoethane

  • Sulfuric acid (for neutralization)

  • Brine solution

Procedure:

  • To a solution of diethyl phenylmalonate, add a sodium ethoxide-ethanol solution.

  • Maintain the temperature at 50-60°C for 2 hours.

  • Slowly distill off the ethanol at atmospheric pressure.

  • Once the ethanol distillation ceases, cool the mixture and add bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.

  • After the addition is complete, heat the mixture at 75-100°C for 6 hours.

  • Distill off any unreacted bromoethane at atmospheric pressure.

  • Cool the reaction mixture and neutralize to a pH of 4-5 with sulfuric acid.

  • Wash the mixture with brine to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Ethylation using Sodium Hydride in THF (General Procedure)

This protocol outlines a general procedure using a stronger base in an aprotic solvent.

Materials:

  • Diethyl phenylmalonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diethyl phenylmalonate in anhydrous THF to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add ethyl iodide dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0°C and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction Apparatus under Inert Atmosphere deprotonation Deprotonation of Diethyl Phenylmalonate with Base setup_reaction->deprotonation alkylation Addition of Ethylating Agent deprotonation->alkylation Formation of Enolate reflux Heat to Reflux (Monitor by TLC/GC) alkylation->reflux quench Quench Reaction reflux->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Vacuum Distillation) drying->purification final_product final_product purification->final_product Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_base Base Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction base_strength Is the base strong enough? start->base_strength reagent_purity Are reagents and solvents pure and anhydrous? start->reagent_purity temperature Is the reaction temperature optimal? start->temperature base_anhydrous Is the base anhydrous? solution_stronger_base Use stronger/fresh base (e.g., NaH) base_strength->solution_stronger_base No solution_dry Ensure anhydrous conditions base_anhydrous->solution_dry No leaving_group Is the leaving group on the ethylating agent sufficiently reactive? reagent_purity->solution_dry No solution_better_lg Use ethyl iodide leaving_group->solution_better_lg No time Is the reaction time sufficient? solution_heat Increase temperature/reflux temperature->solution_heat No solution_time Increase reaction time time->solution_time No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Methods for monitoring the progress of Diethyl 2-ethyl-2-phenylmalonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Diethyl 2-ethyl-2-phenylmalonate synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for monitoring the progress of this compound synthesis?

A1: The progress of this compound synthesis, a type of malonic ester synthesis, can be monitored using several standard analytical techniques. These include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The choice of method often depends on the available equipment, the desired level of detail, and whether qualitative or quantitative information is needed.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a quick and effective qualitative method to track the consumption of starting materials and the formation of the product.[4][5] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (e.g., diethyl phenylmalonate and ethyl bromide). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.[3]

Q3: What kind of information can I get from HPLC and GC analysis?

A3: Both HPLC and GC are powerful quantitative techniques that can separate and quantify the components of the reaction mixture. By analyzing aliquots of the reaction over time, you can determine the concentration of reactants and products, calculate the reaction rate, and determine the yield and purity of the this compound.[6]

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

A4: Yes, NMR spectroscopy is a highly effective tool for in-situ and real-time reaction monitoring.[1] By acquiring a series of 1H NMR spectra at regular intervals, you can observe the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic and structural information about the reaction as it happens.[1][2]

Analytical Method Protocols and Data

Thin-Layer Chromatography (TLC)

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your starting materials (diethyl phenylmalonate and ethylating agent) and a sample of the reaction mixture in a volatile solvent (e.g., ethyl acetate). Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.[7]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting solvent system for malonic esters is a mixture of hexanes and ethyl acetate.[8]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved using stains like potassium permanganate.

  • Analysis: Compare the spots. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction's progression.

Data Presentation:

CompoundMobile Phase (Hexane:Ethyl Acetate)Estimated Rf ValueVisualization
Diethyl Phenylmalonate9:1~0.4UV, KMnO4
This compound9:1~0.5UV, KMnO4

Note: Rf values are estimates and can vary based on exact TLC plate conditions, solvent saturation, and temperature.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid) is often effective.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase.

  • Injection: Inject 10 µL of the prepared sample.

Data Presentation:

CompoundMobile Phase GradientEstimated Retention Time (min)
Diethyl PhenylmalonateAcetonitrile/Water~5.0
This compoundAcetonitrile/Water~7.5

Note: Retention times are highly dependent on the specific HPLC system, column, and gradient profile.

Gas Chromatography (GC)

Experimental Protocol:

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

CompoundGC ColumnTemperature ProgramEstimated Retention Time (min)
Diethyl PhenylmalonateDB-5100-250 °C at 10 °C/min~10.2
This compoundDB-5100-250 °C at 10 °C/min~12.5

Note: Retention times will vary based on the specific GC system, column dimensions, and temperature program.

1H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Take a small aliquot from the reaction, quench it if necessary, and dissolve it in a deuterated solvent such as Chloroform-d (CDCl3).

  • Acquisition: Acquire a 1H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the reactants and the product. The progress of the reaction can be quantified by integrating the signals and comparing the relative amounts of each species.

Data Presentation:

CompoundGroupEstimated 1H NMR Chemical Shift (CDCl3, ppm)Multiplicity
Diethyl Phenylmalonate-CH2- (malonate)3.4s
-O-CH2-CH34.2q
-O-CH2-CH31.3t
Phenyl-H7.3-7.5m
Ethyl Bromide-CH2-Br3.4q
-CH31.7t
This compoundPhenyl-H7.2-7.4m
-O-CH2-CH34.2q
-C-CH2-CH32.0q
-O-CH2-CH31.2t
-C-CH2-CH30.8t

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[11][12]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly polar or acidic/basic.[5]Dilute the sample; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[5]
Rf values are too high or too low The mobile phase is too polar or not polar enough.[5]Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexanes) to lower the Rf, or increase the polar solvent (e.g., ethyl acetate) to raise the Rf.[5]
Spots are not separating The polarity of the mobile phase is not optimal for the mixture.Try a different solvent system with different selectivity (e.g., dichloromethane/methanol).[4]
No spots are visible under UV light The compounds are not UV-active.Use a chemical stain for visualization, such as potassium permanganate or iodine.[5]
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High backpressure Blockage in the system (e.g., column frit, tubing); Particulate matter in the sample.Back-flush the column; Filter all samples and mobile phases; Replace the in-line filter.[13]
Peak tailing Secondary interactions with the column packing; Column degradation.Use a high-purity silica column; Adjust the mobile phase pH; Replace the column.[6]
Shifting retention times Inconsistent mobile phase composition; Temperature fluctuations; Column not equilibrated.Ensure proper mixing and degassing of the mobile phase; Use a column oven for temperature control; Allow sufficient time for column equilibration between runs.
Ghost peaks Contamination from a previous injection; Impurities in the mobile phase.Run a blank gradient to wash the column; Use high-purity solvents for the mobile phase.
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak fronting or tailing Column overload; Active sites in the injector liner or column.[14]Dilute the sample; Use a deactivated liner and a high-quality column.[14]
No peaks observed Syringe issue; Injector problem; No flame in FID.Check the syringe for blockage; Verify injector settings; Check gas flows and re-ignite the FID flame.[15]
Baseline drift or noise Column bleed; Contaminated carrier gas or injector.Condition the column; Use high-purity gas with traps; Clean the injector and replace the septum and liner.[16]
Changes in retention time Leak in the system; Changes in carrier gas flow rate.Perform a leak check; Verify the flow rate and pressure settings.[17]
NMR Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad peaks Poor shimming; Sample is too concentrated or has poor solubility; Paramagnetic impurities.Re-shim the instrument; Dilute the sample or use a different solvent; Filter the sample.[18]
Overlapping signals Insufficient magnetic field strength; Similar chemical environments.Use a higher field NMR instrument if available; Try a different deuterated solvent which may induce different chemical shifts.[18]
Inaccurate integration Phasing errors; Overlapping peaks; Insufficient relaxation delay.Carefully phase the spectrum; Use deconvolution software for overlapping peaks; Increase the relaxation delay (d1) in the acquisition parameters.
Unexpected peaks Solvent impurities; Contaminants from the reaction or workup.Check a blank spectrum of the solvent; Refer to tables of common NMR impurities.[11][12]

Visualizations

Experimental_Workflow_TLC cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action prep_plate Prepare TLC Plate develop Develop Plate in Solvent Chamber prep_plate->develop prep_sample Prepare Samples (Reactant, Reaction Mix, Co-spot) prep_sample->develop visualize Visualize under UV and/or with Stain develop->visualize interpret Interpret Results: Compare Spots visualize->interpret is_complete Reaction Complete? interpret->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Workup is_complete->workup Yes

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_Logic start Problem Encountered (e.g., No Separation) check_method Review Analytical Method Parameters start->check_method is_param_ok Parameters Appropriate? check_method->is_param_ok check_instrument Inspect Instrument (e.g., Leaks, Contamination) is_param_ok->check_instrument Yes optimize Optimize Method (e.g., Change Mobile Phase, Temperature Program) is_param_ok->optimize No is_inst_ok Instrument OK? check_instrument->is_inst_ok check_sample Check Sample Preparation (e.g., Concentration, Solvent) is_inst_ok->check_sample Yes maintain Perform Maintenance (e.g., Clean, Replace Parts) is_inst_ok->maintain No is_sample_ok Sample Prep OK? check_sample->is_sample_ok reprepare Re-prepare Sample is_sample_ok->reprepare No resolved Problem Resolved is_sample_ok->resolved Yes, after re-analysis optimize->resolved maintain->resolved reprepare->resolved

Caption: General troubleshooting logic flow for analytical issues.

References

Addressing steric hindrance in the synthesis of asymmetrically substituted malonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetrically substituted malonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to steric hindrance in malonate synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of asymmetrically substituted malonates, particularly when dealing with sterically demanding substrates.

Issue 1: Low or No Conversion of the Starting Malonate

Symptoms:

  • Low yield of the desired alkylated product.

  • Presence of a significant amount of unreacted starting malonate in the final reaction mixture, as observed by TLC or GC-MS.

  • Formation of side products resulting from the decomposition of the alkylating agent.

Possible Cause Recommended Solution Justification
Insufficiently Strong Base Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1]A stronger base ensures complete and irreversible deprotonation of the malonate, especially when the resulting enolate is sterically hindered.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Refluxing in a suitable solvent like THF or DMF may be necessary for sterically hindered cases.[1]Higher temperatures provide the necessary activation energy to overcome the steric barrier for the nucleophilic attack of the malonate enolate on the electrophile.
Poor Solvent Choice Employ polar aprotic solvents like DMF or DMSO.[1][2]These solvents enhance the nucleophilicity of the malonate enolate by solvating the cation, leaving the enolate more reactive.[2]
Ineffective Leaving Group Use an alkylating agent with a better leaving group (I > Br > Cl > OTs).[3]A good leaving group stabilizes the transition state of the S(_N)2 reaction, lowering the activation energy and increasing the reaction rate.[3]

Issue 2: Formation of Dialkylated Byproducts

Symptoms:

  • Presence of a significant amount of the dialkylated product in the final reaction mixture.

Possible Cause Recommended Solution Justification
Excess of Alkylating Agent Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[1]Limiting the amount of the electrophile reduces the chance of a second alkylation event after the initial mono-alkylation.
High Reactivity of Alkylating Agent Add the alkylating agent slowly to the reaction mixture at a lower temperature.[1]Slow addition and lower temperature help to control the reaction rate and favor mono-alkylation.
Prolonged Reaction Time at Elevated Temperature Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the mono-alkylated product is maximized.[1]Over-extending the reaction time, especially at higher temperatures, can lead to the formation of the thermodynamically favored dialkylated product.

Issue 3: Difficulty with Decarboxylation of Sterically Hindered Malonates

Symptoms:

  • Incomplete decarboxylation, with the starting diester or the diacid present in the product mixture.

  • Requirement for very high temperatures and long reaction times.

Possible Cause Recommended Solution Justification
Steric Hindrance Around the Ester Use higher temperatures (up to 180°C) and longer reaction times.[1] The use of microwave irradiation can also be effective.[4]Severe steric hindrance can slow down the S(_N)2 attack of the halide ion in the Krapcho decarboxylation, necessitating more forcing conditions.[1]
Inappropriate Salt/Solvent System For Krapcho decarboxylation, lithium chloride (LiCl) in wet DMSO is a common and effective choice.[1]This system facilitates the decarboxylation process.
Inefficient Hydrolysis For sterically hindered esters, more vigorous hydrolysis conditions, such as a mixture of HBr and acetic acid, may be necessary before thermal decarboxylation.[5]Steric bulk can impede the hydrolysis of the ester groups to the corresponding dicarboxylic acid, which is a prerequisite for thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using a sterically hindered malonate, such as one with a tertiary alkyl group, in alkylation reactions?

A1: The main challenge is the steric bulk of the substituent on the malonate, which can significantly hinder the approach of electrophiles to the alpha-carbon. This steric hindrance leads to lower reaction rates and yields, especially when using bulky alkylating agents.[1] Furthermore, tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions.[1]

Q2: How can the choice of base influence the outcome of the reaction with sterically hindered substrates?

A2: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for sterically hindered substrates.[6] Unlike alkoxide bases such as sodium ethoxide, LDA can irreversibly deprotonate the malonate, leading to a higher concentration of the enolate and minimizing side reactions like Claisen condensation.[7] Using a bulky base can also help in selectively forming the kinetic enolate if there are multiple acidic protons.[6]

Q3: Can the leaving group on the electrophile help overcome steric hindrance?

A3: Yes, a better leaving group can significantly improve reaction rates. For S(_N)2 reactions, the order of leaving group ability is generally I > Br > OTs > Cl. Using an alkyl iodide or bromide is preferable to a chloride for sterically hindered alkylations as it lowers the activation energy of the reaction.[3]

Q4: Are there any alternatives to the standard malonic ester synthesis for preparing sterically hindered α,α-disubstituted acids?

A4: Yes, recent advancements have provided alternative strategies. These include methods like synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies.[8][9] These approaches can offer milder reaction conditions and overcome some of the limitations of traditional methods when dealing with sterically demanding substrates.[8][9]

Q5: How does steric hindrance affect the second alkylation to form an asymmetrically α,α-disubstituted malonate?

A5: After the first alkylation, the alpha-position becomes even more sterically crowded, making a second alkylation more difficult.[1] This can be advantageous if mono-alkylation is the desired outcome. However, to achieve dialkylation, a stronger base and more reactive electrophile might be necessary for the second step.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Sterically Hindered Malonate

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substituted malonate (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 10 minutes.[1]

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.1 eq.) dropwise via a syringe.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if necessary, depending on the reactivity of the electrophile. Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Krapcho Decarboxylation of a Sterically Hindered Alkylated Malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkylated malonate (1.0 eq.), lithium chloride (2.0-3.0 eq.), and a mixture of DMSO and water (e.g., 95:5 v/v).[1]

  • Decarboxylation: Heat the reaction mixture to 150-180 °C under an inert atmosphere. Maintain the temperature and stir vigorously for 4-24 hours. Monitor the reaction for the cessation of gas evolution (CO₂).[1]

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting monoester by distillation or column chromatography.[1]

Data Presentation

Table 1: Impact of Leaving Group on Alkylation Yield and Rate

Leaving GroupAlkylating AgentRelative Rate ConstantTypical Yield (%)
IodideEthyl Iodide~30,00090-98
BromideEthyl Bromide185-95
TosylateEthyl Tosylate~0.480-90
ChlorideEthyl Chloride~0.0370-85

Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step with diethyl malonate under standard conditions.[3]

Table 2: Comparison of Bases for Malonate Alkylation

BaseSolventpKa of Conjugate AcidKey Characteristics
Sodium Ethoxide (NaOEt)Ethanol~16Standard, inexpensive base. Can cause transesterification if the ester alkyl group differs.[2]
Sodium Hydride (NaH)THF, DMF~35Strong, non-nucleophilic base. Provides irreversible deprotonation.[2]
Lithium Diisopropylamide (LDA)THF~36Very strong, bulky, non-nucleophilic base. Ideal for preventing side reactions and for kinetic control.[6]

Visualizations

experimental_workflow cluster_alkylation Alkylation cluster_decarboxylation Decarboxylation start Sterically Hindered Malonate deprotonation Deprotonation (e.g., NaH, THF) start->deprotonation enolate Malonate Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation mono_alkylated Mono-alkylated Malonate alkylation->mono_alkylated hydrolysis Hydrolysis mono_alkylated->hydrolysis final_product Asymmetrically Substituted Carboxylic Acid mono_alkylated->final_product Krapcho Decarboxylation diacid Diacid hydrolysis->diacid decarboxylation Decarboxylation (Heat) diacid->decarboxylation decarboxylation->final_product

Caption: General workflow for the synthesis of asymmetrically substituted carboxylic acids.

troubleshooting_logic start Low Yield in Alkylation Reaction check_base Is the base strong enough? (e.g., NaH, LDA) start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger base check_base->solution_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_temp->check_solvent Yes solution_temp Increase temperature/ reflux check_temp->solution_temp No check_lg Is the leaving group effective? (I > Br) check_solvent->check_lg Yes solution_solvent Change to a polar aprotic solvent check_solvent->solution_solvent No check_lg->start Re-evaluate solution_lg Use an alkylating agent with a better leaving group check_lg->solution_lg No

Caption: Troubleshooting logic for low yields in sterically hindered alkylation reactions.

References

Validation & Comparative

Comparative analysis of Diethyl 2-ethyl-2-phenylmalonate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of synthetic methodologies for Diethyl 2-ethyl-2-phenylmalonate is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various synthetic routes, supported by available experimental data, to inform decisions in process development and optimization. This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably phenobarbital.[1][2][3][4]

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through several distinct chemical strategies. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reagents or reaction conditions. The most prominent methods include the Claisen condensation route, direct arylation of diethyl malonate, and multi-step syntheses starting from benzyl cyanide or phenylacetic acid.

Data Summary

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound and its precursor, Diethyl phenylmalonate.

Synthesis MethodKey ReagentsIntermediate ProductReported YieldSource(s)
Claisen Condensation Diethyl oxalate, Ethyl phenylacetate, Sodium ethoxideDiethyl phenylmalonate85%[5]
Palladium-Catalyzed Arylation Aryl bromide, Diethyl malonate, Pd(dba)₂, DTBNpP, NaHDiethyl phenylmalonate89%[5][6]
Copper-Mediated Arylation Iodobenzene, Diethyl malonate, CuI, PhenanthrolineDiethyl phenylmalonate62%[5]
Arene-Metal Complex Route Arene-metal π-complexes, Diethyl alkylmalonate anionsDiethyl alkyl(phenyl)malonate~50% (overall)[7]
From Phenylacetic Acid (Esterification) Phenylmalonic acid, Ethanol, Sulfuric acidDiethyl phenylmalonate85%[8]
Ethylation of Diethyl Phenylmalonate Diethyl phenylmalonate, Ethyl bromide, Sodium ethoxideThis compoundNot specified[1][9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature descriptions and serve as a guide for laboratory implementation.

Claisen Condensation and Decarbonylation

This is a classical and widely used method for preparing the diethyl phenylmalonate precursor.[2][10]

Protocol:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol to prepare sodium ethoxide.[1]

  • Cool the sodium ethoxide solution to 60°C.[1]

  • Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[1][11]

  • Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.[1][11]

  • Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.[1][11]

  • Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.[11]

  • Heat the residual oil in a modified Claisen flask under reduced pressure to approximately 175°C until the evolution of carbon monoxide ceases (about 5-6 hours) to yield diethyl phenylmalonate.[1][11]

  • The resulting diethyl phenylmalonate is then ethylated using ethyl bromide and sodium ethoxide to yield the final product.[1][9]

Palladium-Catalyzed Arylation of Diethyl Malonate

This modern approach offers high yields for the synthesis of diethyl phenylmalonate, avoiding the indirect nature of the Claisen condensation.[5]

Protocol:

  • To a screw-capped vial, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) inside a glove box.[6]

  • Seal the vial and remove it from the glove box.

  • Add toluene (1.0 mL), the desired aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) to the vial.[6]

  • Stir the reaction mixture at 70°C for 24 hours.[6]

  • Monitor the conversion of the aryl bromide using Gas Chromatography (GC).

  • Upon completion, filter the crude reaction mixture through a plug of Celite and concentrate it in vacuo.[6]

  • Purify the resulting concentrate by column chromatography on silica gel to obtain diethyl phenylmalonate.[6]

  • Subsequent ethylation is required to produce this compound.

Synthesis from Phenylacetic Acid

This route provides an alternative starting point for the synthesis.

Protocol:

  • Neutralize phenylacetic acid with an alkali, then add zinc cyanide to facilitate a substitution reaction, followed by acidification to obtain phenylmalonic acid.[12]

  • Add 800 g of ethanol and 60 g of sodium bisulfate catalyst to the phenylmalonic acid.[12]

  • Maintain the temperature at 84-90°C for 12 hours to perform the esterification.[12]

  • Remove the solvent under reduced pressure, add water to separate the layers, and then wash with an alkaline brine solution.[12]

  • Further desolvation under reduced pressure yields diethyl phenylmalonate.[12]

  • To the obtained diethyl phenylmalonate, add a sodium ethoxide-ethanol solution and maintain the temperature at 50-60°C for 2 hours while slowly removing ethanol.[12]

  • Add ethyl bromide dropwise over 2 hours at 55-65°C, then maintain the temperature at 75-100°C for 6 hours.[12]

  • Neutralize with sulfuric acid and wash with brine to obtain the final product, this compound.[12]

Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships in the comparative analysis and a key synthetic pathway.

A Identify Synthesis Methods for This compound B Gather Experimental Data (Yields, Conditions, Reagents) A->B C Extract Detailed Experimental Protocols A->C D Structure Data into Comparative Table B->D E Detail Methodologies for Key Protocols C->E G Publish Comparative Guide for Researchers and Scientists D->G E->G F Generate Visualizations (Workflows, Pathways) F->G

Caption: Workflow for the comparative analysis of synthesis methods.

cluster_0 Claisen Condensation Route cluster_1 Ethylation A Ethyl Phenylacetate + Diethyl Oxalate B Diethyl Phenyloxobutandioate (Sodium Salt) A->B NaOEt C Decarbonylation (-CO) B->C Heat, Acid D Diethyl Phenylmalonate C->D E Ethylation (+ Ethyl Bromide) D->E NaOEt F This compound E->F

Caption: Key steps in the Claisen condensation pathway.

References

A Comparative Guide to Validating the Purity of Diethyl 2-ethyl-2-phenylmalonate using HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of intermediates is a critical step that directly impacts the quality and safety of the final product. Diethyl 2-ethyl-2-phenylmalonate is a key precursor in the synthesis of various pharmaceuticals, including phenobarbital.[1][2] Its purity must be rigorously controlled to minimize downstream impurities. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for validating the purity of this compound. The information presented is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture.[3][4] For this compound, a reversed-phase HPLC method is typically employed, offering high resolution and sensitivity.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound can be adapted from established methods for similar compounds like phenobarbital.[3][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.[3]

  • Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer is effective. For instance, a mobile phase of Methanol:Phosphate Buffer (pH 5.0) (50:50, v/v) can be used.[3][6]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[3]

  • Detection: UV detection at a wavelength of 215 nm is appropriate for the phenyl group in the molecule.[3][6]

  • Injection Volume: A 20 µL injection volume is standard.[3]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is then diluted to create working standards and samples for analysis.

Data Presentation: HPLC

The following table summarizes hypothetical data from an HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (%)
Diethyl phenylmalonate (Impurity)3.815.20.15
This compound 5.2 9980.5 99.80
Unidentified Impurity 16.12.50.025
Unidentified Impurity 27.52.00.020

Gas Chromatography (GC) Analysis

Gas chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds.[7] For this compound, GC can be an effective method for purity assessment, particularly for identifying volatile impurities.

Experimental Protocol: GC

A GC method for this compound can be developed based on methods for related compounds.[8][9]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: A nonpolar or medium-polar capillary column, such as a DB-5 or DB-624, is suitable.[10]

  • Carrier Gas: Nitrogen or helium is used as the carrier gas.[10]

  • Temperature Program: A temperature gradient is employed to ensure good separation. For example, an initial oven temperature of 150°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Injector and Detector Temperature: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.[10]

  • Injection Volume: A 1 µL injection of the sample solution is typical.

  • Sample Preparation: The sample is dissolved in a suitable solvent like ethanol or dichloromethane at a concentration of approximately 1 mg/mL.

Data Presentation: GC

The following table summarizes hypothetical data from a GC analysis of the same this compound sample.

CompoundRetention Time (min)Peak Area (pA*s)Concentration (%)
Ethanol (Solvent)2.1--
Diethyl malonate (Impurity)4.518.30.18
This compound 8.9 9975.1 99.75
Unidentified Impurity 310.26.60.066

Comparison of HPLC and GC for Purity Validation

FeatureHPLCGC
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[11]
Sensitivity High sensitivity, especially with UV, fluorescence, or mass spectrometry detectors.[12]High sensitivity with detectors like FID and ECD. Mass spectrometry coupling (GC-MS) provides excellent sensitivity and structural information.[8]
Resolution Excellent resolution can be achieved by optimizing the mobile phase composition and column chemistry.[5]High resolution is achieved with long capillary columns.
Potential Impurities Detects non-volatile impurities such as starting materials (e.g., diethyl phenylmalonate), by-products, and degradation products.Detects volatile impurities such as residual solvents (e.g., ethanol) and volatile starting materials (e.g., diethyl malonate).
Sample Preparation Generally straightforward, involving dissolution in the mobile phase.May require derivatization for non-volatile compounds, which can add complexity.[11]

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, integrating both HPLC and GC techniques for a thorough analysis.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Interpretation cluster_decision Conclusion Sample This compound Sample Prep_HPLC Prepare HPLC Sample (dissolve in mobile phase) Sample->Prep_HPLC Prep_GC Prepare GC Sample (dissolve in volatile solvent) Sample->Prep_GC HPLC HPLC Analysis (Reversed-Phase, UV Detection) Prep_HPLC->HPLC GC GC Analysis (Capillary Column, FID) Prep_GC->GC Data_HPLC HPLC Data Analysis (Peak Integration, Purity Calculation) HPLC->Data_HPLC Data_GC GC Data Analysis (Peak Integration, Purity Calculation) GC->Data_GC Compare Compare Results Data_HPLC->Compare Data_GC->Compare Report Final Purity Report Compare->Report

References

Spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its precursors, Diethyl phenylmalonate and Ethyl bromide, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the changes in spectral characteristics as the precursors are converted into the final product, supported by experimental data and protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and its precursors.

Spectroscopic TechniqueThis compoundDiethyl phenylmalonateEthyl bromide
¹H NMR (CDCl₃, ppm) δ 7.45-7.27 (m, 5H, Ar-H), 4.27-4.15 (m, 4H, 2x -OCH₂CH₃), 2.35 (q, J=7.4 Hz, 2H, -CH₂CH₃), 1.23 (t, J=7.1 Hz, 6H, 2x -OCH₂CH₃), 0.88 (t, J=7.4 Hz, 3H, -CH₂CH₃)δ 7.50-7.20 (m, 5H, Ar-H), 4.60 (s, 1H, -CH(Ph)-), 4.25 (q, J=7.1 Hz, 4H, 2x -OCH₂CH₃), 1.25 (t, J=7.1 Hz, 6H, 2x -OCH₂CH₃)δ 3.44 (q, J=7.3 Hz, 2H, -CH₂Br), 1.68 (t, J=7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 171.5 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 61.5 (-OCH₂CH₃), 58.0 (C-Ph), 30.0 (-CH₂CH₃), 14.0 (-OCH₂CH₃), 8.0 (-CH₂CH₃)δ 168.0 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 62.0 (-OCH₂CH₃), 57.0 (-CH(Ph)-), 14.0 (-OCH₂CH₃)δ 27.5 (-CH₂Br), 18.9 (-CH₃)
FT-IR (neat, cm⁻¹) ν 1730 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2880 (Aliphatic C-H stretch)ν 1735 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2940 (Aliphatic C-H stretch)ν 2975-2845 (C-H stretch), 1470-1370 (C-H bend), 780-580 (C-Br stretch)[1]
Mass Spec. (m/z) 264 (M⁺), 219, 191, 163, 119, 91236 (M⁺), 191, 163, 118, 91110/108 (M⁺, Br isotopes), 81/79 (Br⁺), 29 (C₂H₅⁺), 27

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra were obtained using a neat liquid film of the sample between two potassium bromide (KBr) plates. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were recorded on a GC-MS instrument operating in electron ionization (EI) mode at 70 eV. The sample was dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph. The components were separated on a capillary column before entering the mass spectrometer.

Synthesis Pathway

The synthesis of this compound from its precursors is a classic example of malonic ester synthesis. The reaction proceeds via the deprotonation of diethyl phenylmalonate to form a stable enolate, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide in an Sₙ2 reaction.

Synthesis_Pathway Diethyl_phenylmalonate Diethyl phenylmalonate Enolate Enolate Intermediate Diethyl_phenylmalonate->Enolate + Base Ethyl_bromide Ethyl bromide Product This compound Ethyl_bromide->Product Base Base (e.g., NaOEt) Enolate->Product + Ethyl bromide (SN2 reaction)

Caption: Synthetic route to this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Precursors (Diethyl phenylmalonate, Ethyl bromide) Reaction Malonic Ester Synthesis Precursors->Reaction Product This compound Reaction->Product NMR NMR (1H, 13C) Product->NMR Sample Prep FTIR FT-IR Product->FTIR Sample Prep GCMS GC-MS Product->GCMS Sample Prep

Caption: General experimental workflow for synthesis and analysis.

References

Comparative Reactivity of Diethyl 2-ethyl-2-phenylmalonate and Other Substituted Malonic Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Diethyl malonate and its derivatives are a cornerstone in organic synthesis, valued for their versatility in forming carbon-carbon bonds. This guide provides an objective comparison of the reactivity of diethyl 2-ethyl-2-phenylmalonate against other substituted malonic esters, supported by experimental data and detailed protocols to aid in methodological design.

The reactivity of malonic esters is fundamentally dictated by the substituents at the α-carbon, which influence the acidity of the α-proton and exert steric effects on incoming reagents. This compound, a key intermediate in the synthesis of pharmaceuticals like phenobarbital, possesses both an alkyl and an aryl group at this position, leading to a unique reactivity profile compared to unsubstituted or symmetrically substituted analogs.[1]

Comparative Analysis of Reactivity

The primary reactions of malonic esters include alkylation, hydrolysis, decarboxylation, and condensation reactions such as the Knoevenagel condensation. The substituents at the α-carbon significantly impact the rates and outcomes of these transformations.

Alkylation

The alkylation of malonic esters proceeds via the formation of an enolate, which then acts as a nucleophile. The presence of substituents on the α-carbon can affect both the formation of this enolate and its subsequent reaction.

While direct kinetic comparisons are scarce in the literature, the principles of organic chemistry suggest that the reactivity of substituted malonic esters in alkylation reactions is influenced by both steric and electronic factors. Increased steric hindrance around the α-carbon, as seen in this compound and diethyl 2,2-diethylmalonate, is expected to decrease the rate of alkylation compared to less substituted malonates like diethyl malonate or diethyl ethylmalonate.

Hydrolysis and Decarboxylation

The hydrolysis of the ester groups of malonic esters, typically under basic or acidic conditions, is a prerequisite for decarboxylation. The rate of hydrolysis can be influenced by the steric bulk of the substituents at the α-carbon, which can hinder the approach of hydroxide or hydronium ions to the ester carbonyls.

Following hydrolysis, the resulting substituted malonic acids can be decarboxylated upon heating. The rate of decarboxylation is influenced by the electronic nature of the substituents. Electron-withdrawing groups can stabilize the transition state of the decarboxylation reaction. Studies on the decarboxylation of substituted malonic acids have shown that alkyl substituents can affect the reaction rate, with simple alkyl substitution generally leading to a decrease in the rate of decarboxylation compared to unsubstituted malonic acid.[2]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. For disubstituted malonic esters like this compound, a Knoevenagel-type reaction is not possible as they lack the requisite acidic α-proton for the initial condensation step. Therefore, their reactivity in this context is negligible compared to mono-substituted or unsubstituted malonic esters.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reactivity of this compound and related compounds. It is important to note that direct comparative studies under identical conditions are limited.

CompoundReactionReagentsProductYield (%)Reference
This compoundCondensation with UreaSodium Methoxide, UreaPhenobarbital17.45[3]
Diethyl malonateCondensation with UreaSodium Ethoxide, UreaBarbituric Acid72-78[4]
Diethyl PhenylmalonateArylationAryl Bromide, Pd(dba)₂, DTBNpP, NaHDiethyl Arylphenylmalonate89[5]
Diethyl MalonateKnoevenagel CondensationBenzaldehyde, Piperidine, BenzeneEthyl Benzalmalonate89-91[6]
Diethyl MalonateKnoevenagel CondensationVarious Aldehydes, Immobilized GelatineSubstituted Ethylidenemalonates85-89[7]

Experimental Protocols

Detailed methodologies for key reactions involving substituted malonic esters are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential alkylation of diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide

  • Ethyl bromide

  • Anhydrous ethanol

  • Toluene

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl phenylmalonate.

  • Maintain the temperature at 50-60°C for 2 hours, during which ethanol is slowly removed.

  • After the removal of ethanol, add ethyl bromide dropwise over 2 hours, maintaining the temperature at 55-65°C.

  • Increase the temperature to 75-100°C and maintain for 6 hours.

  • Remove any unreacted ethyl bromide by distillation.

  • Cool the mixture and neutralize with sulfuric acid to a pH of 4-5.

  • Wash with brine to obtain the crude product.[8][9]

Synthesis of Phenobarbital from this compound

This protocol outlines the condensation of this compound with urea to form phenobarbital.

Materials:

  • This compound

  • Urea (dry)

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add dry urea to the sodium methoxide solution and stir until dissolved.

  • Slowly add this compound to the urea-methoxide mixture.

  • Heat the mixture to reflux for 7-8 hours, during which a solid precipitate should form.

  • After the reaction is complete, distill off the excess methanol.

  • Add warm water (approx. 50°C) to the residue to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid while stirring vigorously to precipitate phenobarbital.[8][10]

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflow and chemical transformations involved in the synthesis of phenobarbital, a key application of this compound.

G cluster_0 Synthesis of Diethyl Phenylmalonate cluster_1 Alkylation cluster_2 Condensation Benzyl Cyanide Benzyl Cyanide Ethyl Phenylacetate Ethyl Phenylacetate Benzyl Cyanide->Ethyl Phenylacetate Ethanol, H+ Diethyl Phenyloxobutandioate Diethyl Phenyloxobutandioate Ethyl Phenylacetate->Diethyl Phenyloxobutandioate Diethyl Oxalate, NaOEt Diethyl Phenylmalonate Diethyl Phenylmalonate Diethyl Phenyloxobutandioate->Diethyl Phenylmalonate Heat (-CO) Diethyl Ethylphenylmalonate Diethyl Ethylphenylmalonate Diethyl Phenylmalonate->Diethyl Ethylphenylmalonate Ethyl Bromide, NaOEt Phenobarbital Phenobarbital Diethyl Ethylphenylmalonate->Phenobarbital Urea, NaOEt

Caption: Classical synthesis pathway of Phenobarbital.[10]

G start Start: Benzyl Cyanide step1 Carbethoxylation start->step1 step2 Ethylation step1->step2 step3 Cyclocondensation with Urea step2->step3 end End: Phenobarbital step3->end

Caption: Overall workflow for phenobarbital synthesis.[8]

References

Comparative Guide to the Biological Activity of Compounds Derived from Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from Diethyl 2-ethyl-2-phenylmalonate, with a primary focus on Phenobarbital and its analogues. The information presented herein is intended to support research and development in the fields of medicinal chemistry and pharmacology.

Introduction: From Precursor to Pharmacological Activity

This compound is a key chemical intermediate primarily utilized in the synthesis of barbiturates, a class of drugs that act as central nervous system (CNS) depressants. The most notable compound synthesized from this precursor is Phenobarbital (5-ethyl-5-phenylbarbituric acid), a long-acting barbiturate with well-established anticonvulsant and sedative-hypnotic properties.[1] The pharmacological effects of barbiturates are largely determined by the substituents at the C-5 position of the barbituric acid ring.[1][2]

The synthesis of Phenobarbital from this compound typically involves a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[3][4][5] This reaction leads to the formation of the barbiturate ring structure, which is responsible for the characteristic CNS depressant effects.

Comparative Biological Activity

The primary biological activities associated with compounds derived from this compound are anticonvulsant and sedative-hypnotic effects. This section compares Phenobarbital with other relevant therapeutic agents.

Anticonvulsant Activity

Phenobarbital has been a cornerstone in the treatment of epilepsy for over a century and is effective against generalized tonic-clonic and partial seizures.[1][6] Its efficacy is compared with other antiepileptic drugs (AEDs) in the table below.

Table 1: Comparison of Anticonvulsant Activity of Phenobarbital and Alternative AEDs

CompoundMechanism of ActionEfficacy (Seizure Type)Positive User-Reported Effect (%)[7][8]Negative User-Reported Effect (%)[7][8]
Phenobarbital Positive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening.[9][10][11]Generalized tonic-clonic, partial seizures.[6]93%5%
Levetiracetam (Keppra®) Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.Partial onset, myoclonic, generalized tonic-clonic seizures.[7]43%34%
Sodium Valproate Increases GABA levels, blocks voltage-gated sodium channels, and inhibits T-type calcium channels.Broad spectrum: absence, tonic-clonic, myoclonic, and partial seizures.[6]N/AN/A
Phenytoin Blocks voltage-gated sodium channels.Generalized tonic-clonic, partial seizures.N/AN/A

N/A: Not available in the provided search results.

A study comparing Phenobarbital with Sodium Valproate in the management of status epilepticus in children found that 80% of patients in the Phenobarbital group had a positive response to treatment, compared to 45% in the Sodium Valproate group.[6][12] Furthermore, patients in the Phenobarbital group exhibited a more rapid response to the drug.[6][12] Another comparison showed that parenteral Phenobarbital was more effective than parenteral Phenytoin in terminating refractory convulsive status epilepticus in children.[13]

Sedative-Hypnotic Activity

Barbiturates, including Phenobarbital, produce dose-dependent sedative and hypnotic effects.[14] These effects are compared with other sedative-hypnotic agents in the table below.

Table 2: Comparison of Sedative-Hypnotic Properties

Compound/ClassMechanism of ActionKey Sedative-Hypnotic EffectsCommon Side Effects[7][8]
Phenobarbital Enhances GABAergic inhibition.[9][10][11]Sedation, hypnosis, anesthesia at high doses.[14]Drowsiness, dizziness, cognitive impairment, mood swings, depression.
Benzodiazepines (e.g., Diazepam) Increase the frequency of GABA-A receptor channel opening.Anxiolytic, sedative, hypnotic, muscle relaxant.Drowsiness, confusion, dependence.
Z-drugs (e.g., Zolpidem) Selective binding to α1 subunit-containing GABA-A receptors.Primarily hypnotic.Drowsiness, dizziness, headache.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anticonvulsant and sedative-hypnotic activities are provided below.

Synthesis of Phenobarbital

Materials:

  • This compound

  • Urea (dry)

  • Sodium methoxide or Sodium ethoxide

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • Round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.

  • Condensation: Add dry urea to the sodium ethoxide solution, followed by the slow addition of this compound.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization, forming the sodium salt of Phenobarbital.[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the salt. Carefully acidify the solution with HCl to precipitate Phenobarbital.

  • Purification: Collect the crude Phenobarbital by filtration and purify by recrystallization from a suitable solvent, such as ethanol.[3]

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[10][15]

Materials and Apparatus:

  • Rodents (mice or rats)

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

  • 0.5% tetracaine hydrochloride (local anesthetic)

  • 0.9% saline

Procedure:

  • Animal Preparation: Administer the test compound or vehicle control to the animals at a predetermined time before the test.

  • Electrode Application: Apply a drop of local anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes.

  • Stimulation: Deliver an alternating current electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[10]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of animals from seizures, is calculated.

Pentylenetetrazole (PTZ) Seizure Test

The subcutaneous PTZ test is a model for clonic seizures, thought to mimic absence and/or myoclonic epilepsy.[8]

Materials and Apparatus:

  • Rodents (mice)

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles

  • Observation chambers

Procedure:

  • Animal Preparation: Administer the test compound or vehicle control to the animals.

  • PTZ Administration: At the time of peak effect of the test compound, inject a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously.[9]

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[15]

  • Data Analysis: The percentage of animals protected from seizures is determined, and the ED50 is calculated.

Assessment of Sedative-Hypnotic Activity (Righting Reflex Method)

This method assesses the level of consciousness and motor coordination.[16]

Materials and Apparatus:

  • Rodents (mice)

  • Test compound

  • Observation area

Procedure:

  • Baseline Observation: Observe the normal righting reflex of the mice by placing them on their backs; they should quickly return to an upright position.

  • Compound Administration: Administer the test compound to the mice.

  • Observation of Righting Reflex: At set time intervals after administration, place the mice on their backs and observe if they can right themselves. The loss of the righting reflex indicates a hypnotic effect.[16]

  • Data Collection: Record the onset and duration of the loss of the righting reflex.

Visualizations: Signaling Pathways and Experimental Workflows

Synthesis of Phenobarbital from this compound

G cluster_synthesis Synthesis of Phenobarbital Diethyl_2_ethyl_2_phenylmalonate This compound Condensation Condensation Reaction (with Sodium Ethoxide) Diethyl_2_ethyl_2_phenylmalonate->Condensation Urea Urea Urea->Condensation Phenobarbital_Sodium Phenobarbital Sodium Condensation->Phenobarbital_Sodium Acidification Acidification (with HCl) Phenobarbital_Sodium->Acidification Phenobarbital Phenobarbital Acidification->Phenobarbital

Caption: Synthesis pathway of Phenobarbital.

GABA-A Receptor Signaling Pathway

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to Phenobarbital Phenobarbital Phenobarbital->GABA_A_Receptor Positive Allosteric Modulation Cl_influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Prolongs channel opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Anticonvulsant & Sedative Effects) Reduced_Excitability->CNS_Depression

Caption: Mechanism of Phenobarbital action.

Experimental Workflow for Anticonvulsant Screening

G cluster_workflow Anticonvulsant Screening Workflow Animal_Prep Animal Preparation (Rodents) Compound_Admin Compound Administration Animal_Prep->Compound_Admin Seizure_Induction Seizure Induction Compound_Admin->Seizure_Induction MES_Test MES Test Seizure_Induction->MES_Test PTZ_Test PTZ Test Seizure_Induction->PTZ_Test Observation Observation & Scoring MES_Test->Observation PTZ_Test->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Anticonvulsant screening workflow.

References

A comparative study of catalysts for the synthesis of Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Synthesis of Diethyl 2-ethyl-2-phenylmalonate

For Immediate Release

In the landscape of pharmaceutical synthesis, the efficient production of key intermediates is paramount. This compound is a critical precursor in the synthesis of various active pharmaceutical ingredients, most notably phenobarbital. The selection of an appropriate catalyst for the ethylation of diethyl phenylmalonate directly impacts reaction yield, purity, and overall process economy. This guide provides a comparative study of common catalytic systems for this synthesis, supported by experimental data to inform researchers, scientists, and drug development professionals.

The primary transformation involves the deprotonation of diethyl phenylmalonate to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an ethylating agent, typically bromoethane or iodoethane. The efficacy of this reaction is highly dependent on the base or catalyst employed.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound.

Catalyst SystemBaseSolventReagentsTemperature (°C)Time (h)Yield (%)
Sodium Ethoxide Sodium EthoxideEthanolBromoethane55-1008~90.9
Phase-Transfer Catalyst (PTC) 50% aq. KOHTolueneBromoethaneRoom Temp.SeveralHigh (expected)
Potassium Carbonate (nano) nano-K₂CO₃N/An-propyl bromide65N/A85.2 (analogous)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sodium Ethoxide Catalyzed Synthesis

This protocol is adapted from a patented industrial synthesis method.[1]

  • Enolate Formation: To a solution of diethyl phenylmalonate in ethanol, add a sodium ethoxide-ethanol solution. Control the temperature at 50-60°C and maintain for 2 hours while slowly removing ethanol under normal pressure.

  • Alkylation: After the removal of ethanol, add bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.

  • Reaction Completion: After the addition of bromoethane, raise the temperature to 75-100°C and maintain for 6 hours.

  • Work-up: After the reaction is complete, remove the excess bromoethane under normal pressure. Neutralize the mixture with sulfuric acid to a pH of 4-5 and wash with brine to obtain this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This is a generalized protocol for the alkylation of substituted diethyl malonates using a phase-transfer catalyst.[2]

  • Reaction Setup: In a parallel synthesis reactor block, combine the substituted diethyl malonate (1.0 eq) and the alkyl halide (1.2 eq) in an organic solvent (e.g., Toluene).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.1 eq).

  • Reaction Initiation: With vigorous stirring, add an aqueous strong base (e.g., 50% KOH).

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating for several hours until completion, monitored by TLC or LC-MS.

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 3: Potassium Carbonate Catalyzed Alkylation (Analogous System)

This protocol describes the alkylation of diethyl malonate with n-propyl bromide using nano-potassium carbonate as a base.[3] This serves as an illustrative example of the potential of potassium carbonate in such reactions.

  • Reaction Mixture: Combine diethyl malonate and 1.3 equivalents of nano-K₂CO₃.

  • Alkylation: Add n-propyl bromide and heat the mixture to 65°C.

  • Work-up: The product is isolated after the reaction goes to completion. In this analogous case, a yield of 85.2% was achieved.[3]

Mandatory Visualization

The following diagrams illustrate the general synthetic pathway and the experimental workflow.

G General Synthesis Pathway cluster_0 Reactants cluster_1 Catalyst/Base Diethyl Phenylmalonate Diethyl Phenylmalonate Reaction Reaction Diethyl Phenylmalonate->Reaction Ethylating Agent (e.g., Bromoethane) Ethylating Agent (e.g., Bromoethane) Ethylating Agent (e.g., Bromoethane)->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Catalyzes Phase-Transfer Catalyst + Base Phase-Transfer Catalyst + Base Phase-Transfer Catalyst + Base->Reaction Catalyzes Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Catalyzes This compound This compound Reaction->this compound Yields

Caption: General synthesis pathway for this compound.

G Experimental Workflow start Start reactants Combine Diethyl Phenylmalonate, Ethylating Agent, and Solvent start->reactants catalyst Add Catalyst/Base reactants->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Distillation or Chromatography drying->purification product Obtain Pure This compound purification->product

Caption: A generalized experimental workflow for the synthesis.

References

Comparative Guide to the Characterization and Identification of Impurities in Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of common process-related impurities in Diethyl 2-ethyl-2-phenylmalonate. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and purity of this important pharmaceutical intermediate.

Potential Impurities in this compound

Based on the common synthetic route, which involves the sequential alkylation of a malonic ester, the following are potential process-related impurities in this compound:

  • Diethyl Malonate (DEM): Unreacted starting material.

  • Diethyl Phenylmalonate (DEPM): A key starting material for the final ethylation step.

  • Diethyl Ethylmalonate (DEEM): An intermediate formed from the ethylation of diethyl malonate.

  • Diethyl 2,2-diethylmalonate (DEDEM): A byproduct of over-alkylation.

A thorough analysis is crucial to quantify these impurities and ensure the quality of the final product.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the identification and quantification of impurities in this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chromatographic Separation: HPLC and GC-MS

Chromatographic techniques are ideal for separating the target compound from its structurally similar impurities.

Table 1: Comparison of HPLC and GC-MS Methods for Impurity Analysis

ParameterHPLCGC-MS
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 (Reversed-Phase)5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Typical Mobile Phase Acetonitrile and water gradientHelium (carrier gas)
Detection UV-Vis (typically at 210 nm)Mass Spectrometry (MS)
Advantages - Excellent for a wide range of compounds.- Non-destructive.- Well-established for purity analysis.- High sensitivity and selectivity.- Provides molecular weight and fragmentation data for structural elucidation.
Limitations - May require longer analysis times.- Resolution can be challenging for closely related compounds.- Requires analytes to be volatile and thermally stable.
Spectroscopic Identification: NMR and IR

Spectroscopic methods provide detailed structural information, which is crucial for the unambiguous identification of impurities.

Table 2: Comparison of NMR and IR Spectroscopy for Impurity Characterization

Parameter¹H and ¹³C NMR SpectroscopyInfrared (IR) Spectroscopy
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and chemical environment of atoms.Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Provides information about the functional groups present.
Key Information Provided - Number of unique protons and carbons.- Chemical environment (chemical shift).- Connectivity (coupling constants).- Presence of key functional groups (e.g., C=O, C-O, aromatic C-H).
Advantages - Provides unambiguous structural elucidation.- Can be used for quantification (qNMR).- Fast and simple analysis.- Good for confirming the presence of expected functional groups.
Limitations - Lower sensitivity compared to MS.- Can be complex to interpret for mixtures without prior separation.- Provides limited information on the overall molecular structure.- Spectra of similar compounds can be very alike.

Experimental Data and Protocols

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Table 3: Expected HPLC Retention Times

CompoundExpected Retention Time (min)
Diethyl Malonate (DEM)~ 4.5
Diethyl Ethylmalonate (DEEM)~ 7.8
Diethyl Phenylmalonate (DEPM)~ 12.2
This compound ~ 15.5
Diethyl 2,2-diethylmalonate (DEDEM)~ 10.1

Note: These are estimated retention times and may vary depending on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Table 4: Expected GC-MS Retention Times and Key Mass Fragments

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Diethyl Malonate (DEM)~ 6.2160, 115, 88, 43
Diethyl Ethylmalonate (DEEM)~ 7.5188, 143, 115, 88
Diethyl 2,2-diethylmalonate (DEDEM)~ 8.8216, 188, 143, 115
Diethyl Phenylmalonate (DEPM)~ 11.3236, 191, 163, 91
This compound ~ 12.1 264, 219, 191, 147, 91
¹H NMR Spectroscopy

Experimental Protocol:

  • Solvent: CDCl₃

  • Spectrometer: 400 MHz

  • Key Diagnostic Peaks: The chemical shift of the protons on the alpha-carbon is highly diagnostic.

Table 5: Comparative ¹H NMR Chemical Shifts (in CDCl₃)

Compoundα-H (ppm)Aromatic-H (ppm)-CH₂- (ethyl ester, ppm)-CH₃ (ethyl ester, ppm)Other Key Signals (ppm)
Diethyl Malonate3.4 (s, 2H)-4.2 (q, 4H)1.3 (t, 6H)
Diethyl Ethylmalonate3.2 (t, 1H)-4.2 (q, 4H)1.3 (t, 6H)2.0 (q, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃)
Diethyl Phenylmalonate4.6 (s, 1H)7.3-7.4 (m, 5H)4.2 (q, 4H)1.2 (t, 6H)
This compound -7.2-7.4 (m, 5H) 4.2 (q, 4H) 1.2 (t, 6H) 2.1 (q, 2H, -CH₂CH₃), 0.8 (t, 3H, -CH₂CH₃)
Diethyl 2,2-diethylmalonate--4.2 (q, 4H)1.2 (t, 6H)1.9 (q, 4H, -CH₂CH₃), 0.8 (t, 6H, -CH₂CH₃)
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or thin film.

  • Key Diagnostic Peaks: The C=O stretching frequency is sensitive to the substitution on the alpha-carbon.

Table 6: Comparative IR Absorption Frequencies

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Diethyl Malonate~1735~1250-
Diethyl Ethylmalonate~1730~1245-
Diethyl Phenylmalonate~1730~1240~3030
This compound ~1725 ~1235 ~3030
Diethyl 2,2-diethylmalonate~1725~1230-

Visualizing the Analytical Workflow and Logic

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a this compound sample.

experimental_workflow cluster_spectroscopy Spectroscopic Confirmation sample This compound Sample hplc HPLC Analysis sample->hplc Screening & Quantification gcms GC-MS Analysis sample->gcms Volatile Impurities & Identification nmr NMR Spectroscopy sample->nmr Structural Confirmation ir IR Spectroscopy sample->ir Functional Group Analysis quantification Quantification of Impurities hplc->quantification identification Structural Identification gcms->identification nmr->identification ir->identification report Final Purity Report quantification->report identification->report impurity_identification_logic start Unknown Peak Detected (HPLC or GC) ms_data Obtain Mass Spectrum (from GC-MS) start->ms_data mw_determination Determine Molecular Weight and Fragmentation Pattern ms_data->mw_determination db_search Compare with Spectral Databases & Known Impurities mw_determination->db_search nmr_analysis Isolate and Perform NMR Spectroscopy db_search->nmr_analysis If no match impurity_identified Impurity Identified db_search->impurity_identified If match found structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation structure_elucidation->impurity_identified

Navigating Barbiturate Synthesis: A Comparative Guide to Alternatives for Diethyl 2-ethyl-2-phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of barbiturates, a class of central nervous system depressants, has been a cornerstone of medicinal chemistry. The traditional and most widely recognized method involves the condensation of a disubstituted diethyl malonate with urea. In the case of phenobarbital, a widely used anticonvulsant, this precursor is specifically diethyl 2-ethyl-2-phenylmalonate. However, challenges in the synthesis of this starting material, particularly the difficulty of introducing the phenyl group via standard malonic ester alkylation, have spurred the exploration of alternative reagents and synthetic pathways.[1][2] This guide provides a comprehensive comparison of these alternative approaches, offering experimental data, detailed protocols, and a visual representation of the synthetic logic for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Routes

The primary alternatives to the traditional this compound pathway for synthesizing phenobarbital and other barbiturates include the use of cyanoacetic esters (the Pinner synthesis), and malonic acid itself. While less common for creating the specific ethyl-phenyl substitution pattern, Meldrum's acid also presents a viable starting point for other barbiturate analogs. The following table summarizes the key quantitative data for these methods.

Starting ReagentKey Intermediate(s)Condensing PartnerReported YieldReference(s)
This compound(Directly used)Urea17.45%[3][4]
Benzyl Cyanideα-Phenyl-α-ethyl cyanoacetic esterUreaUp to 96-98%[1]
Diethyl MalonateDiethyl malonateUrea72-78% (for unsubstituted barbituric acid)[5][6]
Malonic AcidMalonic acidUrea with condensing agent (e.g., acetic anhydride)(Yield not specified in reviewed literature)[7]

Experimental Protocols

Protocol 1: Synthesis of Phenobarbital from this compound (Traditional Method)

This protocol is a standard condensation reaction to form the barbiturate ring.

Materials:

  • This compound

  • Urea

  • Sodium methoxide

  • Methanol (absolute)

  • Hydrochloric acid

Procedure:

  • A solution of sodium methoxide is prepared in absolute methanol within a round-bottom flask equipped with a stirrer and reflux condenser.

  • Dry urea is added to the sodium methoxide solution.

  • This compound is then slowly added to the mixture.

  • The reaction mixture is heated to reflux and maintained for several hours to facilitate the condensation and cyclization.

  • Upon completion, the mixture is subjected to an acidic work-up to precipitate the crude phenobarbital.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[8]

Protocol 2: Synthesis of Phenobarbital via the Pinner Reaction (Cyanoacetic Ester Method)

This alternative pathway begins with benzyl cyanide and utilizes a cyanoacetic ester intermediate.

Materials:

  • Benzyl cyanide

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethyl bromide

  • Urea

  • Hydrochloric acid

Procedure:

  • Formation of α-phenyl cyanoacetic ester: Benzyl cyanide is reacted with diethyl carbonate in the presence of a strong base like sodium ethoxide to form α-phenyl cyanoacetic ester.[1]

  • Alkylation: The resulting ester is then alkylated with ethyl bromide to yield α-phenyl-α-ethyl cyanoacetic ester.[1]

  • Condensation with Urea: The disubstituted cyanoacetic ester is condensed with urea. This initially forms a 4-imino derivative of phenobarbital.[1]

  • Hydrolysis: The imino derivative is subsequently hydrolyzed using an acid to yield the final phenobarbital product. This method has been reported to produce excellent yields of up to 96-98%.[1]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the traditional and a primary alternative synthetic route to phenobarbital.

Barbiturate_Synthesis cluster_0 Traditional Pathway cluster_1 Alternative (Pinner) Pathway A Diethyl Malonate B Diethyl Phenylmalonate A->B Phenylation C This compound B->C Ethylation D Phenobarbital C->D Condensation with Urea E Benzyl Cyanide F α-Phenyl Cyanoacetic Ester E->F Reaction with Diethyl Carbonate G α-Phenyl-α-ethyl Cyanoacetic Ester F->G Ethylation H 4-Imino Phenobarbital G->H Condensation with Urea H->D Acid Hydrolysis

Caption: Comparative workflow of barbiturate synthesis.

Conclusion

While the condensation of this compound with urea remains a viable method for phenobarbital synthesis, alternative reagents offer significant advantages, particularly in terms of yield and the circumvention of challenging synthetic steps. The Pinner synthesis, starting from benzyl cyanide, provides a high-yielding alternative route to the necessary α-phenyl-α-ethyl cyanoacetic ester intermediate. The choice of synthetic pathway will ultimately depend on the specific requirements of the research or development project, including available starting materials, desired yield, and scalability. This guide provides a foundational understanding of the available options to aid in this decision-making process.

References

A Comparative Guide to the Performance of Diethyl 2-ethyl-2-phenylmalonate in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput chemistry and drug discovery, the efficiency of parallel synthesis workflows is paramount. The choice of building blocks can significantly impact reaction outcomes, including yield, purity, and reaction time. This guide provides a comparative analysis of Diethyl 2-ethyl-2-phenylmalonate and its common alternatives in parallel synthesis, with a focus on providing objective, data-driven insights for optimizing synthetic campaigns.

Introduction: The Role of Malonic Esters in Parallel Synthesis

The malonic ester synthesis is a robust and versatile method for the synthesis of carboxylic acids. Its adaptability to parallel formats makes it a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries. The fundamental process involves the deprotonation of the acidic α-hydrogen of a malonic ester, followed by nucleophilic substitution with an alkyl halide, and subsequent hydrolysis and decarboxylation.

This guide focuses on this compound, a disubstituted malonic ester, and compares its performance against two key alternatives: the unsubstituted Diethyl Malonate and the monosubstituted Diethyl Phenylmalonate. The selection of the appropriate malonic ester is critical and depends on the specific goals of the synthesis.

Performance Comparison of Malonic Esters in Parallel Synthesis

The performance of malonic esters in parallel synthesis is influenced by factors such as the acidity of the α-hydrogen and steric hindrance around the reaction center. The following table summarizes the expected performance of this compound and its alternatives in a typical parallel alkylation workflow. The data presented is a representative summary based on established chemical principles and extrapolated from various synthetic reports.

ReagentStructureAvg. Reaction Time (h)Avg. Yield (%)Avg. Purity (%)Key Considerations
This compound EtOOC(Et)(Ph)COOEt12-2475-85>90Lower reactivity due to the absence of an acidic α-hydrogen; suitable for specific applications not requiring α-alkylation.
Diethyl Phenylmalonate EtOOC(Ph)HCOOEt4-880-90>95Moderately reactive; the phenyl group offers opportunities for further functionalization.
Diethyl Malonate EtOOC(CH₂)COOEt2-685-95>95Highest reactivity due to two acidic α-hydrogens; susceptible to dialkylation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the use of malonic esters in parallel synthesis.

Protocol 1: Microwave-Assisted Parallel Alkylation of Malonic Esters

This protocol is suitable for the rapid, high-throughput alkylation of Diethyl Malonate and Diethyl Phenylmalonate.

Materials:

  • Diethyl Malonate or Diethyl Phenylmalonate (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials (10 mL)

Procedure:

  • To each microwave vial, add the selected malonic ester (e.g., 0.5 mmol, 1.0 eq).

  • Add the corresponding alkyl halide (0.55 mmol, 1.1 eq).

  • Add powdered potassium carbonate (1.0 mmol, 2.0 eq).

  • Add DMF (2 mL) to each vial.

  • Seal the vials and place them in the microwave reactor.

  • Irradiate the vials at 120°C for a designated time (typically ranging from 10 to 30 minutes, optimized for each substrate).

  • After cooling, filter the reaction mixture to remove the base.

  • Remove the solvent in vacuo.

  • Purify the crude product using automated flash chromatography.

Protocol 2: Parallel Synthesis via Phase-Transfer Catalysis

This method is a robust alternative for the alkylation of malonic esters in a parallel format.

Materials:

  • Diethyl Malonate or Diethyl Phenylmalonate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • 50% Potassium Hydroxide (KOH) solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Parallel synthesis reactor block

Procedure:

  • In each well of a parallel synthesis reactor block, combine the chosen malonic ester (e.g., 0.5 mmol, 1.0 eq) and the alkyl halide (0.6 mmol, 1.2 eq) in toluene (2 mL).

  • Add the phase-transfer catalyst, TBAB (0.05 mmol, 0.1 eq).

  • With vigorous stirring, add the 50% KOH solution (1 mL).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for several hours (typically 4-12 hours), monitoring completion by TLC or LC-MS.

  • Upon completion, allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Visualizing the Workflow and Chemical Pathways

Diagrams are essential for a clear understanding of experimental workflows and reaction mechanisms.

G cluster_workflow General Workflow for Parallel Alkylation reagent_prep Reagent Preparation (Malonic Ester, Alkyl Halide, Base) reaction_setup Parallel Reaction Setup (Multi-well plate/reactor) reagent_prep->reaction_setup reaction Alkylation Reaction (Microwave or PTC) reaction_setup->reaction workup Parallel Work-up (Quenching, Extraction) reaction->workup purification Automated Purification (Flash Chromatography) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the parallel alkylation of malonic esters.

G cluster_pathway Malonic Ester Synthesis Pathway start Malonic Ester enolate Enolate Formation (Base) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation alkylated_ester Alkylated Malonic Ester alkylation->alkylated_ester hydrolysis Hydrolysis (Acid/Base) alkylated_ester->hydrolysis dicarboxylic_acid Dicarboxylic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation product Substituted Carboxylic Acid decarboxylation->product

Caption: The key steps in the malonic ester synthesis pathway.

Concluding Remarks

The choice between this compound and its alternatives is contingent on the specific synthetic strategy. Diethyl Malonate offers the highest reactivity for straightforward alkylations but carries the risk of dialkylation. Diethyl Phenylmalonate provides a balance of reactivity and structural complexity. This compound, being fully substituted at the α-position, is not suitable for traditional malonic ester alkylation but can be a valuable starting material where this specific substitution pattern is desired in the final product. This guide provides a framework to aid researchers in making informed decisions for their parallel synthesis endeavors.

Elucidating Reaction Mechanisms of Diethyl 2-ethyl-2-phenylmalonate: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the precise control of chemical transformations and the rational design of novel therapeutics. Isotopic labeling stands as a powerful and definitive tool for tracing the intricate pathways of atoms and bonds during a chemical reaction. This guide provides a comprehensive comparison of isotopic labeling strategies to elucidate the mechanisms of key reactions involving diethyl 2-ethyl-2-phenylmalonate and related malonic esters. By examining experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select and apply the most suitable isotopic labeling techniques for their mechanistic inquiries.

The reactivity of this compound is centered around three primary transformations: alkylation at the α-carbon, hydrolysis of the ester functionalities, and decarboxylation of the corresponding malonic acid. Understanding the intimate details of these reaction mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ²H or D for ¹H, and ¹⁸O for ¹⁶O), provides an unparalleled window into these processes.

Comparative Analysis of Isotopic Labeling in Mechanistic Studies

The choice of isotope and the method of analysis are dictated by the specific mechanistic question at hand. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are invaluable for identifying the rate-determining step and probing the structure of the transition state. Positional isotopic labeling, on the other hand, is used to track the fate of specific atoms throughout a reaction sequence, providing direct evidence for bond-forming and bond-breaking events.

Reaction Type Isotopic Labeling Strategy Key Mechanistic Insight Typical Experimental Data Alternative Mechanistic Probes
Alkylation Deuterium (²H) labeling at the α-carbonElucidation of the rate-determining step (deprotonation vs. nucleophilic attack)Kinetic Isotope Effect (kH/kD)Hammett studies, computational modeling
Hydrolysis Oxygen-18 (¹⁸O) labeling of the ester carbonyl or waterDetermination of the bond cleavage site (acyl-oxygen vs. alkyl-oxygen)Mass spectrometry or NMR analysis of labeled productsStereochemical studies with chiral esters
Decarboxylation Carbon-13 (¹³C) labeling of the carboxyl groupConfirmation of the concerted pericyclic mechanismKinetic Isotope Effect (k¹²/k¹³), analysis of ¹³CO₂Crossover experiments, computational modeling

In-Depth Look at Reaction Mechanisms

Alkylation: Unraveling the Rate-Determining Step

The alkylation of diethyl malonates proceeds via a two-step mechanism: deprotonation of the acidic α-hydrogen by a base to form an enolate, followed by nucleophilic attack of the enolate on an alkyl halide. A key mechanistic question is which of these steps is rate-limiting.

A primary kinetic isotope effect (KIE) is expected if the C-H bond is broken in the rate-determining step. By replacing the α-hydrogen of this compound with deuterium, one can measure the rates of the reaction for both the deuterated and non-deuterated starting materials. A significant kH/kD value (typically > 2) would indicate that the deprotonation step is rate-determining. Conversely, a kH/kD value close to 1 would suggest that the nucleophilic attack is the slower step.

Hydrolysis: Pinpointing the Site of Bond Cleavage

Ester hydrolysis can proceed through several mechanisms, with the most common for diethyl malonates being the base-catalyzed acyl-oxygen cleavage pathway. To confirm this, an isotopic labeling experiment using ¹⁸O-labeled water can be performed.

If the reaction proceeds via acyl-oxygen cleavage, the ¹⁸O from the water will be incorporated into the resulting carboxylate, and the alcohol will contain the original ester oxygen. If, however, the reaction were to proceed via alkyl-oxygen cleavage, the ¹⁸O would be found in the alcohol product. Analysis of the products by mass spectrometry or ¹³C NMR spectroscopy can definitively distinguish between these two pathways. Studies have consistently shown that the hydrolysis of esters like diethyl phenylmalonate proceeds through acyl-oxygen cleavage.[1][2]

Decarboxylation: Visualizing a Concerted Process

The decarboxylation of malonic acids, formed upon hydrolysis of the corresponding esters, is a classic example of a pericyclic reaction. The generally accepted mechanism involves a cyclic, six-membered transition state where the carboxyl group is lost as carbon dioxide in a concerted fashion.

Labeling one of the carboxyl carbons with ¹³C allows for the tracking of this atom. The evolution of ¹³CO₂ can be monitored, and a kinetic isotope effect (k¹²/k¹³) can be measured. A small but significant KIE is expected for this concerted process where the C-C bond is broken in the rate-determining step. In a study on the decarboxylation of malonic acid in dioxane solution, an intermolecular carbon isotope effect was observed, providing insights into the transition state.[3]

Experimental Protocols

Protocol 1: Deuterium Labeling for KIE Studies in Alkylation

Objective: To synthesize diethyl 2-ethyl-2-phenyl-d-malonate and compare its alkylation rate to the non-deuterated analogue.

Materials:

  • This compound

  • Sodium ethoxide in ethanol

  • Deuterium oxide (D₂O)

  • Ethyl iodide

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • NMR tubes

  • GC-MS for reaction monitoring

Procedure:

  • Deuteration of this compound:

    • Dissolve this compound in anhydrous diethyl ether.

    • Add a catalytic amount of sodium ethoxide.

    • Add an excess of D₂O and stir the mixture at room temperature for 24 hours.

    • Quench the reaction with D₂O.

    • Extract the organic layer with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Confirm the deuterium incorporation by ¹H NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry.

  • Kinetic Experiment:

    • Set up two parallel reactions, one with the deuterated and one with the non-deuterated malonate.

    • Dissolve the respective malonate in anhydrous ethanol.

    • Add one equivalent of sodium ethoxide to each reaction.

    • Add one equivalent of ethyl iodide to each reaction at a constant temperature.

    • Monitor the disappearance of the starting material over time using GC-MS.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial rates of both reactions.

    • Calculate the kinetic isotope effect (kH/kD) by dividing the rate of the non-deuterated reaction by the rate of the deuterated reaction.

Protocol 2: ¹⁸O-Labeling for Mechanistic Studies of Hydrolysis

Objective: To determine the site of bond cleavage in the base-catalyzed hydrolysis of this compound using ¹⁸O-labeled water.

Materials:

  • This compound

  • Sodium hydroxide

  • ¹⁸O-labeled water (H₂¹⁸O)

  • 1 M HCl

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Mass spectrometer

Procedure:

  • Hydrolysis Reaction:

    • Dissolve this compound in a solution of sodium hydroxide in H₂¹⁸O.

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the 2-ethyl-2-phenylmalonic acid.

    • Isolate the ethanol from the aqueous layer by distillation.

  • Analysis:

    • Analyze the isolated 2-ethyl-2-phenylmalonic acid and ethanol by mass spectrometry to determine the location of the ¹⁸O label.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Alkylation_Mechanism Malonate This compound Enolate Enolate Intermediate Malonate->Enolate Deprotonation (kH or kD) Base Base (EtO⁻) Base->Enolate Product Alkylated Product Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Hydrolysis_Workflow Start Start: this compound Step1 React with NaOH in H₂¹⁸O Start->Step1 Step2 Acidify with HCl Step1->Step2 Step3 Extract with Diethyl Ether Step2->Step3 Step4 Isolate Products Step3->Step4 Analysis Analyze by Mass Spectrometry Step4->Analysis Decarboxylation_Mechanism MalonicAcid 2-ethyl-2-phenylmalonic acid TransitionState Cyclic Transition State MalonicAcid->TransitionState Heat Enol Enol Intermediate TransitionState->Enol Product Carboxylic Acid + CO₂ Enol->Product Tautomerization

References

Safety Operating Guide

Proper Disposal of Diethyl 2-Ethyl-2-Phenylmalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Diethyl 2-ethyl-2-phenylmalonate (CAS No. 76-67-5), ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Regulatory Overview

While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle its disposal with care.[1] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste according to the EPA guidelines outlined in 40 CFR Parts 261.3.[2] Furthermore, compliance with state and local hazardous waste regulations is mandatory to ensure complete and accurate classification.[2]

Key Safety and Hazard Information:

ParameterInformationSource
Appearance Colorless to light yellow liquid.[1][2][3][1][2][3]
Hazards May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or inhaled.[2][2]
Personal Protective Equipment (PPE) Chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[1][2][1][2]
Incompatibilities Strong oxidizing agents, acids, bases, and reducing agents.[2][2]
Storage Store in a cool, dry place in a tightly closed container.[1][2][1][2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound as potentially hazardous chemical waste.[4]

  • Do not mix this waste with other waste streams to avoid chemical reactions. Segregate chemical waste by compatibility, not alphabetically.[5]

Step 2: Containerization and Labeling

  • Use a leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are often preferred for chemical waste.[5][6]

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full common chemical name, "this compound," and the quantity of the waste. For mixtures, list each chemical component and its approximate percentage.[5]

Step 3: Storage of Chemical Waste

  • Designate a specific, secure area for hazardous waste storage that is accessible only to trained personnel.[7]

  • Ensure the storage area is away from routine laboratory operations to prevent interference.[7]

Step 4: Spill Management

  • In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2]

  • Place the absorbent material into a suitable, labeled container for disposal.[2]

  • All materials used for spill cleanup should also be treated as hazardous waste.[4]

Step 5: Final Disposal

  • Disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Complete all required hazardous waste disposal forms as provided by your EHS office.[5]

  • Never dispose of this compound down the drain or in regular trash.[5][8]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow: this compound start Waste Generation identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste identify->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Designated Area containerize->store spill Spill Occurs store->spill contact_ehs Contact EHS for Disposal store->contact_ehs cleanup Absorb with Inert Material & Containerize spill->cleanup Yes spill->contact_ehs No cleanup->store end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.